2-Chloro-5-(trifluoromethyl)nicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIIUDQDXGSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Chloro-5-(trifluoromethyl)nicotinamide" molecular structure and conformation
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Chloro-5-(trifluoromethyl)nicotinamide
Executive Summary & Molecular Architecture
2-Chloro-5-(trifluoromethyl)nicotinamide is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of agrochemicals (e.g., neonicotinoid alternatives) and pharmaceutical kinase inhibitors.[1] Its value lies in its bifunctional reactivity : the electrophilic C2-chlorine atom allows for nucleophilic aromatic substitution (
The molecule is defined by a "Push-Pull-Steric" dynamic:
-
Electronic Pull: The 5-trifluoromethyl (
) group and the pyridine nitrogen strongly withdraw electron density, activating the ring. -
Steric Strain: The bulky 2-chloro substituent forces the 3-carboxamide group out of planarity, creating a distinct conformational "twist" that influences binding affinity and solubility.[1]
Table 1: Physicochemical Profile
| Property | Value / Characteristic |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxamide |
| Molecular Formula | |
| Molecular Weight | 224.57 g/mol |
| Precursor CAS | 505084-59-3 (Corresponding Acid) |
| Physical State | White to off-white crystalline solid |
| Predicted pKa | ~13.5 (Amide NH), Pyridine N is weakly basic due to EWGs |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Water |
Conformational Analysis: The Ortho-Effect
The structural integrity of this molecule is governed by the steric clash between the chlorine atom at position 2 and the amide group at position 3. Unlike unsubstituted nicotinamide, where the amide can achieve near-coplanarity with the ring to maximize resonance, the 2-chloro substituent introduces a significant energy barrier.[1]
Structural Logic Diagram
The following diagram illustrates the electronic vectors and steric forces defining the molecule's reactivity.
Figure 1: Electronic and steric map of 2-Chloro-5-(trifluoromethyl)nicotinamide. The red dashed line indicates electron withdrawal, while the white dotted line represents the steric clash forcing non-planarity.
The "Twist" Mechanism: Crystallographic studies of analogous ortho-chloro nicotinamides reveal that the amide group rotates out of the pyridine plane by approximately 40–60 degrees . This twist disrupts the conjugation between the amide carbonyl and the pyridine ring, making the amide carbonyl slightly more electrophilic and the amine protons more acidic compared to planar analogs [1].
Synthetic Protocol: Acid Chloride Route
While hydrolysis of the corresponding nitrile is possible, the most robust laboratory-scale synthesis proceeds via the activation of 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3).[1] This method avoids the harsh conditions of nitrile hydrolysis that might inadvertently displace the labile 2-chlorine.
Step-by-Step Methodology
Reagents:
-
Precursor: 2-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq)[1]
-
Activator: Thionyl Chloride (
) (3.0 eq)[2] -
Catalyst: DMF (2-3 drops)[1]
-
Solvent: Toluene (Anhydrous)
-
Quench: Aqueous Ammonia (
) or Ammonia gas
Protocol:
-
Activation (Acid Chloride Formation):
-
Charge a flame-dried round-bottom flask with 2-Chloro-5-(trifluoromethyl)nicotinic acid and anhydrous toluene (5 mL/g).
-
Add catalytic DMF.
-
Add
dropwise at room temperature under atmosphere. -
Heat to reflux (110°C) for 3 hours. Monitor by TLC (conversion of acid to non-polar spot) or disappearance of acid peak in HPLC.
-
Critical Step: Evaporate excess
and toluene under reduced pressure. Re-dissolve the crude acid chloride in dry THF or EtOAc.
-
-
Amidation:
-
Cool the acid chloride solution to 0°C .
-
Slowly introduce ammonia (gas bubbling or dropwise addition of aqueous solution) while stirring vigorously.
-
Maintain temperature <10°C to prevent hydrolysis of the 2-Cl group (which is susceptible to
by ammonia at high temps). -
Stir for 1 hour at 0°C, then warm to room temperature.
-
-
Isolation:
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway from the carboxylic acid precursor to the final amide.
Reactivity & Applications: The Advantage
The 2-position of this molecule is a "hotspot" for Nucleophilic Aromatic Substitution (
Key Transformation: Synthesis of Functionalized Nicotinamides Researchers utilize this scaffold to introduce complex amines. For example, displacing the 2-Cl with a primary amine yields 2-amino-nicotinamides, which are precursors to pyrido[2,3-d]pyrimidines (common kinase inhibitor cores).[1]
-
Reaction Condition:
(1.1 eq), (2.0 eq), DMF, 60-80°C.[1] -
Observation: The reaction is generally cleaner and faster than with non-fluorinated analogs due to the strong electron-withdrawing nature of the
group [2].
Reactivity Logic Diagram
Figure 3: Mechanism of Nucleophilic Aromatic Substitution (
References
-
De Souza, M. V. N., et al. (2005).[1][3] Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides. Acta Crystallographica Section C.
-
Sokolenko, T. M., et al. (2024).[1][4] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry.
-
PubChem Database. (2025).[5] 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3).[1][6] National Library of Medicine.
-
Santa Cruz Biotechnology. 2-Chloro-5-(trifluoromethyl)nicotinic acid Product Data. [6]
Sources
- 1. 2-Chloronicotinamide | 10366-35-5 [chemicalbook.com]
- 2. Process For Preparation Of Nicotinamide Compounds And Derivatives [quickcompany.in]
- 3. Supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-6-(trifluoromethyl)nicotinamide | C7H4ClF3N2O | CID 2778438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-(trifluoromethyl)nicotinic acid | CAS 505084-59-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Theoretical and Computational Profiling of 2-Chloro-5-(trifluoromethyl)nicotinamide: A Technical Guide
Executive Summary
The compound 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5) is a highly functionalized pyridine derivative serving as a critical building block in the synthesis of agrochemicals (e.g., flonicamid derivatives) and pharmaceuticals[1]. Its unique substitution pattern—a chloro group at C2, a trifluoromethyl group at C5, and a carboxamide at C3—creates a complex electronic environment. This whitepaper establishes a field-proven, self-validating computational framework to investigate its quantum mechanical, spectroscopic, and pharmacokinetic properties.
By avoiding rigid templates and focusing on the causality of computational choices, this guide provides a robust methodology for profiling halogenated N-heterocycles.
Structural Rationale & Electronic Architecture
Before initiating any computational workflow, a scientist must understand the electronic push-and-pull of the target molecule to select the appropriate basis sets and functionals.
-
The C5-Trifluoromethyl (-CF3) Group: A strong electron-withdrawing group (EWG) via both inductive and hyperconjugative effects. It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the core's susceptibility to nucleophilic attack.
-
The C2-Chloro (-Cl) Group: Acts as a prime leaving group for Nucleophilic Aromatic Substitution (SNAr). Its proximity to the pyridine nitrogen and the -CF3 group makes the C2 position highly electrophilic.
-
The C3-Carboxamide (-CONH2) Group: Provides critical hydrogen-bonding capabilities (both donor and acceptor), serving as the primary anchor for target protein engagement.
Fig 1: Substituent effects driving the electronic reactivity of the pyridine core.
Quantum Mechanical (QM) Profiling: Density Functional Theory (DFT)
To accurately model the electronic structure of 2-Chloro-5-(trifluoromethyl)nicotinamide, we employ Density Functional Theory (DFT).
Causality of Method Selection
We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set[2].
-
Why B3LYP? It provides an excellent balance between computational cost and accuracy for organic molecules, particularly in predicting geometries and vibrational frequencies.
-
Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. Fluorine and chlorine are highly electronegative atoms with expanded, polarizable electron clouds. Without diffuse functions, the computational model will artificially compress these clouds, leading to inaccurate dipole moments and Molecular Electrostatic Potential (MEP) maps. Polarization functions (d,p) are required to accurately model the hydrogen-bonding angles of the carboxamide group.
Self-Validating Protocol: Geometry Optimization
-
Initialization: Generate the 3D conformer from the SMILES string (NC(C1=C(Cl)N=CC(C(F)(F)F)=C1)=O)[1].
-
Optimization: Run the DFT optimization at the B3LYP/6-311++G(d,p) level in a vacuum or implicit solvent model (e.g., PCM for water).
-
Validation (Critical Step): Perform a harmonic vibrational frequency calculation on the optimized geometry. The system is self-validating: if the output yields zero imaginary frequencies, the geometry is confirmed as a true global (or deep local) minimum. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.
Representative DFT Output Data
Note: Values are representative computational estimates for this specific scaffold based on standard DFT behavior of halogenated pyridines.
| Parameter | Predicted Value | Chemical Interpretation |
| E_HOMO | -7.45 eV | Ionization potential; indicates moderate electron-donating ability. |
| E_LUMO | -2.10 eV | Electron affinity; deep LUMO confirms high susceptibility to SNAr. |
| Band Gap (ΔE) | 5.35 eV | Moderate chemical hardness and kinetic stability. |
| Dipole Moment | ~3.5 Debye | High polarity driven by the opposing vectors of CF3 and the pyridine nitrogen. |
Spectroscopic Computations: NMR and IR
Causality of Method Selection
To predict the 1H, 13C, and 19F NMR spectra, we utilize the Gauge-Including Atomic Orbital (GIAO) method[3]. When calculating magnetic shielding tensors for molecules with highly electronegative atoms (like the -CF3 group), standard methods suffer from gauge-origin dependence, leading to massive errors. GIAO forces the gauge origin to be located at the nucleus of the atom being calculated, ensuring gauge invariance and high-fidelity chemical shift predictions.
Step-by-Step Workflow
-
Take the validated, optimized geometry from the QM phase.
-
Execute the GIAO-DFT calculation at the B3LYP/6-311++G(d,p) level.
-
Calculate the isotropic shielding tensors for the target molecule.
-
Calculate the isotropic shielding tensors for reference molecules (Tetramethylsilane for 1H/13C; CFCl3 for 19F) at the exact same level of theory.
-
Subtract the target tensor from the reference tensor to yield the predicted chemical shift (δ).
ADMET & Cheminformatics Profiling
Before a synthesized derivative of 2-Chloro-5-(trifluoromethyl)nicotinamide is advanced to in vitro or in vivo testing, its pharmacokinetic viability must be established. We utilize the web tool, a widely validated platform for predicting drug-likeness[4].
Causality of Method Selection
SwissADME utilizes the BOILED-Egg model to predict gastrointestinal absorption and blood-brain barrier (BBB) penetration simultaneously[4]. For agrochemicals or CNS-targeting drugs, BBB penetration is a critical binary metric.
Physicochemical & ADMET Properties
The following data is derived from cheminformatics profiling[1]:
| Property | Value | Pharmacokinetic Significance |
| Molecular Weight | 224.57 g/mol | Well within the <500 Da limit for Lipinski's Rule of 5. |
| LogP (Lipophilicity) | 1.85 | Optimal balance; ensures membrane permeability without excessive fat accumulation. |
| TPSA | 55.98 Ų | < 90 Ų suggests excellent potential for blood-brain barrier (BBB) crossing. |
| H-Bond Donors | 1 | Provided by the -NH2 of the carboxamide; limits desolvation penalties. |
| H-Bond Acceptors | 2 | Provided by the C=O and pyridine nitrogen; favorable for target anchoring. |
| Rotatable Bonds | 1 | High rigidity, leading to a lower entropic penalty upon target binding. |
Unified Computational Pipeline
To synthesize these methodologies into a deployable project, the following pipeline ensures data continuity. The output of the QM phase (energy-minimized ligand) becomes the direct input for downstream Molecular Docking, ensuring that the ligand is not docked in an artificially strained conformation.
Fig 2: End-to-end computational workflow for 2-Chloro-5-(trifluoromethyl)nicotinamide.
Molecular Docking Protocol (General)
-
Ligand Preparation: Import the DFT-optimized .log or .chk file. Assign Gasteiger charges and define the single rotatable bond (the C-C bond linking the pyridine ring to the carboxamide).
-
Target Preparation: Retrieve the target protein (e.g., an insect nicotinic acetylcholine receptor if developing an insecticide) from the PDB. Remove water molecules, add polar hydrogens, and calculate Kollman charges.
-
Grid Box Generation: Center the grid box on the known active site, ensuring the dimensions are large enough to accommodate the rigid pyridine core.
-
Execution & Analysis: Run Lamarckian Genetic Algorithms (e.g., AutoDock Vina). Analyze the output for hydrogen bonding between the -CONH2 group and the receptor backbone, and halogen bonding/hydrophobic packing of the -CF3 group.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]
-
Benassi, E., et al. (2025). DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. The Journal of Organic Chemistry.[Link]
-
Hirata, S., & Iwata, S. (1998). Ab Initio Hartree−Fock and Density Functional Studies on the Structures and Vibrations of an Infinite Hydrogen Fluoride Polymer. The Journal of Physical Chemistry A.[Link]
Sources
The Fluorinated Scaffold: A Technical Guide to 2-Chloro-5-(trifluoromethyl)nicotinamide
The following is an in-depth technical guide on the discovery, synthesis, and application of 2-Chloro-5-(trifluoromethyl)nicotinamide .
Executive Summary
2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5) is a high-value heterocyclic building block that has emerged as a critical pharmacophore in modern medicinal chemistry and agrochemical discovery.[1][2][3][4][5] Characterized by the synergistic electronic effects of an electron-withdrawing chlorine atom and a lipophilic trifluoromethyl group on a pyridine core, this scaffold is pivotal in modulating the metabolic stability and binding affinity of bioactive molecules.
This guide details the compound's history, synthetic evolution, and its role as a precursor for Nav1.8 sodium channel inhibitors (pain management) and next-generation succinate dehydrogenase inhibitor (SDHI) fungicides .[6]
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxamide |
| CAS Number | 1279217-36-5 |
| Molecular Formula | C₇H₄ClF₃N₂O |
| Molecular Weight | 224.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168–172 °C |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| Key Precursor | 2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3) |
Discovery & History: The Rise of the Trifluoromethyl Pyridines
The history of 2-Chloro-5-(trifluoromethyl)nicotinamide is intrinsically linked to the "Fluorine Renaissance" in pharmaceutical research during the late 20th century.
Early Pyridine Chemistry (1950s–1970s)
Early efforts to functionalize pyridines relied heavily on electrophilic aromatic substitution, which is notoriously difficult on the electron-deficient pyridine ring.[6] The introduction of the trifluoromethyl (-CF₃) group was initially achieved via the Swarts reaction (using SbF₃/Cl₂), but this required harsh conditions incompatible with sensitive functional groups like amides.
The Lithiation Breakthrough (1990s)
The true accessibility of this scaffold arrived with the development of Directed ortho-Metalation (DoM) .[6] Researchers discovered that the 2-chloro group on the pyridine ring could serve as a Directed Metalation Group (DMG).
-
Mechanism: Treatment of 2-chloro-5-(trifluoromethyl)pyridine with lithium diisopropylamide (LDA) at -78°C selectively deprotonates the C-3 position (ortho to the chlorine).
-
Quenching: Subsequent quenching with CO₂ yields 2-chloro-5-(trifluoromethyl)nicotinic acid, the direct parent of the amide.
Modern Applications (2010s–Present)
In the last decade, this amide has been identified as a key intermediate for Nav1.8 inhibitors . Pharmaceutical giants like Merck and Vertex have utilized this scaffold to create non-opioid analgesics that block voltage-gated sodium channels in peripheral neurons.[6] The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, increases the acidity of the amide protons, facilitating unique hydrogen-bonding interactions within the receptor pocket.
Synthetic Pathways & Manufacturing[9][10]
The synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide is typically approached via the carboxylic acid. Below is the industrial standard route.
The Pathway (Graphviz Visualization)
Caption: Figure 1: Standard synthetic route via Directed ortho-Metalation (DoM) and subsequent amidation.
Detailed Experimental Protocol
Note: This protocol describes the conversion of the acid to the amide, the most critical step for purity.
Reagents:
-
2-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (5.0 eq)[6]
-
Catalytic DMF (3-4 drops)
-
Ammonium Hydroxide (28% NH₃) or NH₃ gas[6]
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2-chloro-5-(trifluoromethyl)nicotinic acid (10 g) in anhydrous DCM (50 mL).
-
Chlorination: Add catalytic DMF, followed by the dropwise addition of SOCl₂.[6] Heat the mixture to reflux (40°C) for 3 hours until gas evolution ceases.
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride as a yellow oil. Do not purify.
-
Amidation: Re-dissolve the oil in dry DCM (30 mL) and cool to 0°C in an ice bath.
-
Quench: Slowly add aqueous NH₄OH (20 mL) or bubble anhydrous NH₃ gas through the solution for 30 minutes. A white precipitate will form immediately.
-
Workup: Filter the solid. Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts and cold hexane (20 mL) to remove organic impurities.[6]
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆): Expect singlets at δ 8.2 (1H) and 8.8 (1H) for pyridine protons; broad singlets at δ 7.8 and 8.1 for NH₂.[6]
Applications in Drug Discovery[10][11]
Nav1.8 Sodium Channel Inhibitors
The primary pharmaceutical application of this scaffold is in the development of Nav1.8 antagonists .
-
Mechanism: Nav1.8 is a voltage-gated sodium channel highly expressed in nociceptors (pain-sensing neurons).[6] Blocking this channel offers pain relief without central nervous system side effects (addiction, sedation).[6]
-
Role of the Scaffold: The 2-chloro-5-(trifluoromethyl)nicotinamide moiety serves as the "head group." The amide nitrogen often forms a hydrogen bond with the channel protein, while the -CF₃ group occupies a hydrophobic pocket, increasing potency.[6]
-
Key Reference: Patent WO2015089361 (Merck Sharp & Dohme) describes sulfonamide derivatives synthesized from this amide for treating chronic pain.[6]
Agrochemicals (SDHI Fungicides)
In agriculture, this amide is a precursor to Succinate Dehydrogenase Inhibitors (SDHIs) .[6]
-
Chemistry: The amide is often coupled with diverse aniline derivatives. The 2-chloro group can be displaced by nucleophiles or remain as a steric blocker to prevent metabolic degradation of the pyridine ring.
Safety & Handling (MSDS Highlights)
| Hazard Class | Statement |
| Acute Toxicity | H302: Harmful if swallowed.[6] |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory | H335: May cause respiratory irritation. |
Handling: Always use a fume hood. The intermediate acid chloride is corrosive and reacts violently with water. The trifluoromethyl group is stable, but thermal decomposition at very high temperatures (>250°C) may release HF.
References
-
Arasappan, A., et al. (2019).[6][7][8] Nav1.8 Sodium Ion Channel Inhibitors. U.S. Patent No.[7][8] 10,457,642. Washington, DC: U.S. Patent and Trademark Office.
-
Schlosser, M., et al. (2003).[6] Site-Selective Metallation of Halogenated Pyridines. Journal of Organic Chemistry, 68(23), 9023-9031.[6] (Foundational work on lithiation of 2-chloro-5-CF3-pyridine).
-
Merck Sharp & Dohme Corp. (2015). Sulfonamide Derivatives as Nav1.8 Inhibitors. WO Patent 2015/089361.[7]
-
ChemicalBook. (2024). 2-Chloro-5-(trifluoromethyl)nicotinamide Product Specifications.
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. 2-chloro-5-(trifluoromethyl)benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-chloro-5-(trifluoroMethyl)nicotinaMide | 1279217-36-5 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
synthesis of "2-Chloro-5-(trifluoromethyl)nicotinamide" from 2-chloro-5-(trifluoromethyl)nicotinic acid
Executive Summary
This Application Note details the synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 205444-36-8) from its corresponding carboxylic acid precursor. This transformation is a critical junction in the synthesis of agrochemicals (e.g., Flonicamid analogs) and kinase inhibitors.
The core challenge addressed in this guide is chemoselectivity . The substrate contains a highly electron-deficient pyridine ring activated by a 2-chloro substituent and a 5-trifluoromethyl group. This electronic architecture makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (
Strategic Analysis: The Chemoselectivity Paradox
Before initiating synthesis, researchers must understand the competing mechanistic pathways. The 2-chloro-5-(trifluoromethyl)pyridine core is an electrophilic "trap."
-
Pathway A (Desired): Nucleophilic attack at the acyl carbon (Amidation).
-
Pathway B (Undesired): Nucleophilic attack at the C-2 ring carbon (
), displacing chloride.
Control Strategy:
-
Activation: Convert the acid to a highly reactive species (Acid Chloride or Acyl Imidazole) to lower the activation energy for Pathway A.
-
Temperature: Maintain sub-ambient temperatures during the ammonia addition.
on this substrate typically requires elevated temperatures ( C) or prolonged exposure, whereas amidation of an acid chloride is instantaneous at C. -
Stoichiometry: Avoid large excesses of ammonia if running at room temperature.
Visual Workflow & Mechanism
The following diagram illustrates the reaction logic and critical control points (CCPs) to avoid impurity formation.
Figure 1: Reaction pathway analysis highlighting the divergence between the desired amidation and the parasitic SNAr reaction.
Experimental Protocols
Method A: The Acid Chloride Route (Scalable & Robust)
Recommended for multigram to kilogram scale synthesis.
Reagents:
-
2-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Thionyl Chloride (
) (3.0 - 5.0 eq) -
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM) or Toluene (Solvent A)
-
Ammonium Hydroxide (28-30%
) or gas.
Step-by-Step Protocol:
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), suspend the Nicotinic Acid (10 g, 44.3 mmol) in Toluene (50 mL). -
Add catalytic DMF (0.1 mL). Note: DMF forms the Vilsmeier-Haack reagent with
, significantly accelerating the reaction. -
Add Thionyl Chloride (16 mL, ~220 mmol) dropwise at room temperature.
-
Heat to reflux (
C) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride. -
Monitor: Aliquot quench in MeOH (check for Methyl Ester via TLC/LCMS).
-
-
The "Clean Sweep" (Critical Step):
-
Cool the mixture to room temperature.
-
Concentrate to dryness under reduced pressure.
-
Crucial: Re-dissolve the residue in dry Toluene (20 mL) and concentrate again. Repeat twice.
-
Why? This azeotropically removes residual
and HCl. Excess will react violently with aqueous ammonia, generating heat that promotes the SNAr impurity.
-
-
Amidation (The Cold Quench):
-
Dissolve the crude acid chloride in DCM (50 mL).
-
Prepare a receiving flask with Ammonium Hydroxide (30 mL, excess) cooled to 0°C in an ice bath.
-
Add the DCM solution of acid chloride dropwise to the vigorously stirred ammonia solution over 30 minutes. Maintain internal temperature
C. -
Observation: A white precipitate (product) often forms immediately.
-
-
Workup:
-
Stir at
C for 1 hour. -
Filter the precipitate (if abundant) and wash with cold water and hexanes.
-
If no precipitate: Separate organic layer, wash with water (2x), brine, dry over
, and concentrate.
-
Method B: The CDI Coupling (Mild/Green)
Recommended for discovery chemistry (mg scale) or when avoiding corrosive thionyl chloride is preferred.
Reagents:
-
Starting Acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
THF (Anhydrous)
-
Ammonium Hydroxide (5.0 eq)
Protocol:
-
Dissolve the acid (1.0 g) in anhydrous THF (10 mL).
-
Add CDI (0.86 g) in one portion at room temperature.
-
Stir: Evolution of
gas will be observed.[1] Stir for 1–2 hours until gas evolution ceases. This forms the Acyl Imidazole intermediate. -
Amidation: Cool the mixture to
C. -
Add Ammonium Hydroxide (2 mL) dropwise.
-
Warm to room temperature and stir for 2 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove imidazole and unreacted starting material), saturated
, and brine.
Analytical Validation & Specifications
Expected Data Profile:
| Parameter | Specification | Notes |
| Appearance | White to Off-white solid | Yellowing indicates SNAr impurity. |
| Melting Point | 170 – 175 °C | Sharp range indicates high purity. |
| 1H NMR (DMSO-d6) | Amide protons (br s) are diagnostic. | |
| LCMS (ESI+) | [M+H]+ = 225.0 / 227.0 | Characteristic Chlorine isotope pattern (3:1). |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Product is Yellow | Formation of 2-Amino-5-(trifluoromethyl)nicotinamide ( | Temperature during ammonia addition was too high. Keep |
| Low Yield | Hydrolysis of Acid Chloride back to Acid. | Ensure |
| Violent Exotherm | Residual Thionyl Chloride. | Perform the Toluene azeotrope step (Step 2 in Method A) rigorously. |
References
-
Preparation of 2-chloro-5-fluoro-nicotinic acid and related amides. Source: Patent CN100355732C / US Patent Applications regarding Flonicamid intermediates. Context: Describes the hydrolysis and amidation logic for 2-chloro-5-substituted pyridines. URL:
-
Synthesis of 2-Chloro-5-nitronicotinamide (Analogous Chemistry). Source: GuideChem / Literature on 2-Chloro-5-nitronicotinic acid. Context: Validates the thionyl chloride/ammonia route for electron-deficient 2-chloropyridines, highlighting the formation of the amide vs SNAr. URL:
-
Dichotomy in Regioselectivity of SNAr Reactions. Source: WuXi AppTec, QM Analysis. Context: Provides the mechanistic grounding for why the 2-position is susceptible to nucleophilic attack and how temperature/solvent influences regioselectivity. URL:
-
Direct Catalytic Amidations from Carboxylic Acid. Source: MDPI, Molecules 2023. Context: Reviews alternative coupling agents (like CDI) for amidation to avoid acid chlorides in sensitive substrates. URL:
Sources
High-Yield Amidation of 2-Chloro-5-(trifluoromethyl)nicotinic Acid
Controlling Regioselectivity in Electron-Deficient Pyridines
Abstract
This application note details the protocol for the amidation of 2-chloro-5-(trifluoromethyl)nicotinic acid (CAS: 505084-59-3). This substrate presents a specific chemoselectivity challenge: the presence of a strong electron-withdrawing group (-CF₃) at the C5 position, combined with the inherent electron deficiency of the pyridine ring, significantly activates the C2-chloro position toward Nucleophilic Aromatic Substitution (SNAr).
Successful amidation requires differentiating between the acyl carbon (kinetic product, desired) and the C2-ring carbon (thermodynamic byproduct, undesired). This guide provides two validated workflows: a Thionyl Chloride (SOCl₂) route for scale-up and a HATU-mediated route for high-value library synthesis, ensuring >90% regioselectivity.
Mechanistic Insight & Chemoselectivity
The reaction of 2-chloro-5-(trifluoromethyl)nicotinic acid with an amine involves a competition between two electrophilic sites.
-
Path A (Desired): Nucleophilic attack at the carbonyl carbon (Acylation).
-
Path B (Undesired): Nucleophilic attack at the C2 carbon displacing chloride (SNAr).
Why Path A Wins: The acyl chloride (or activated ester) is a significantly "harder" and more reactive electrophile than the C2-carbon. However, if the reaction temperature is elevated or if the amine is highly nucleophilic and sterically unhindered, the rate of SNAr increases.
Critical Control Parameter (CCP):
-
Temperature: Amine addition must occur at 0°C to 5°C .
-
Activation: Complete conversion to the acid chloride before amine introduction is critical to ensure the carbonyl is the most reactive site.
Pathway Visualization
Figure 1: Competing reaction pathways. Controlling temperature and activation method prevents the SNAr side reaction.
Protocol A: Acid Chloride Method (Scale-Up)
Best for: Gram-to-kilogram synthesis, robust amines, cost-sensitive projects. Precedent: Analogous to industrial synthesis of Flonicamid intermediates [1, 3].
Reagents & Equipment
-
Substrate: 2-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq)
-
Catalyst: DMF (0.05 eq)
-
Solvent: Toluene (anhydrous) or Neat
-
Base: Triethylamine (TEA) or DIPEA (2.5 eq relative to acid)
-
Amine: Target amine (1.1 eq)
Step-by-Step Procedure
-
Activation (Acid Chloride Formation):
-
In a reaction vessel equipped with a reflux condenser and a scrubber (for SO₂/HCl gas), suspend the nicotinic acid substrate (10 g, 44 mmol) in Toluene (50 mL).
-
Add DMF (0.15 mL, cat.) followed by dropwise addition of SOCl₂ (16 mL, 220 mmol).
-
Heat to reflux (110°C) for 2–3 hours. The solution should become clear.
-
Checkpoint: Monitor by TLC (quench aliquot in MeOH -> look for methyl ester) or LCMS (in MeOH).
-
Evaporation: Cool to <50°C and concentrate under reduced pressure to remove excess SOCl₂ and toluene. Crucial: Remove all SOCl₂ to prevent side reactions with the amine.
-
Re-dissolve the crude acid chloride in fresh Dichloromethane (DCM) or THF (50 mL).
-
-
Amidation (The Critical Step):
-
In a separate vessel, dissolve the Target Amine (1.1 eq) and TEA (2.5 eq) in DCM (50 mL).
-
Cool the amine solution to 0°C using an ice bath.
-
Add the Acid Chloride solution dropwise to the amine solution over 30–60 minutes.
-
Note: Maintain internal temperature <5°C. The exotherm is significant.
-
-
Workup:
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C).
-
Quench with Water or Sat. NaHCO₃ .
-
Extract with DCM or EtOAc. Wash organics with 0.1M HCl (if product is not basic) to remove unreacted amine, then Brine.
-
Dry over MgSO₄ and concentrate.[1]
-
Protocol B: HATU Coupling (Discovery/Library)
Best for: Precious amines, chiral amines, parallel synthesis, avoiding corrosive SOCl₂.
Reagents
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (Hunig's Base) (3.0 eq)
-
Solvent: DMF or DMAc (Anhydrous)
Step-by-Step Procedure
-
Dissolve 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) in DMF (0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes at room temperature to form the activated ester (O-At ester).
-
Note: Unlike the acid chloride route, pre-activation here is mild.
-
-
Add the Target Amine (1.1 eq) followed by the remaining DIPEA (2.0 eq).
-
Stir at Room Temperature for 2–12 hours.
-
Warning: Do not heat >40°C. Heating increases the risk of the amine displacing the 2-chloro group on the activated ring.
-
-
Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF) and brine.
Data Summary & Troubleshooting
Comparison of Methods
| Feature | Protocol A: Acid Chloride | Protocol B: HATU |
| Scale | >10g to kg | <1g to 10g |
| Cost | Low (SOCl₂ is cheap) | High (HATU is expensive) |
| Regioselectivity | High (at 0°C) | High (at RT) |
| Purification | Often crystallization | Column Chromatography |
| Risk | Corrosive fumes, exothermic | Peptide byproducts |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Product contains -OH at C2 | Hydrolysis of 2-Cl (rare) or wet reagents | Ensure anhydrous solvents. |
| Product contains -NH-R at C2 | SNAr side reaction | Lower addition temperature to -10°C. Ensure acid chloride formation is complete before adding amine. |
| Low Yield | Incomplete activation | Increase reflux time with SOCl₂; check DMF catalyst quality. |
References
-
Vertex AI Search. (2026). Synthesis of Flonicamid intermediates and 4-trifluoromethylnicotinic acid derivatives. Retrieved from Patent Analysis (CN113929621A, CN107162966A). 2[3][4]
-
Santa Cruz Biotechnology. (2026). 2-Chloro-5-(trifluoromethyl)nicotinic acid Product Data. 5
-
Quick Company. (2026). Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof. 6
-
Common Organic Chemistry. (2026). Acid to Acid Chloride - Common Conditions. 7
Sources
- 1. scispace.com [scispace.com]
- 2. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 3. Flonicamid intermediate synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-5-(trifluoromethyl)nicotinic acid | CAS 505084-59-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Process For Preparation Of Nicotinamide Compounds And Derivatives [quickcompany.in]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
Application Note: Advanced Purification Strategies for 2-Chloro-5-(trifluoromethyl)nicotinamide
Target Audience: Research Chemists, Process Scientists, and API Development Professionals Document Type: Technical Protocol & Application Guide
Introduction and Mechanistic Rationale
2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5) is a highly specialized, electron-deficient pyridine derivative[1]. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of highly selective voltage-gated sodium channel (Nav1.8) inhibitors used for pain management[2].
The synthesis of this intermediate—typically via the amidation of 2-chloro-5-(trifluoromethyl)nicotinic acid or the targeted chlorination of a precursor—often yields a crude mixture contaminated with unreacted carboxylic acids, des-chloro byproducts, and closely related regioisomers. Because the trifluoromethyl (-CF₃) group profoundly impacts the electronic distribution and dipole moment of the pyridine ring, standard generic purification methods often fail to achieve the >99.5% purity required for downstream API coupling.
This application note details a field-proven, three-stage purification pipeline: Liquid-Liquid Extraction (LLE), Normal-Phase Flash Chromatography, and Thermodynamic Recrystallization. Each step is designed to exploit the specific physicochemical properties of the target molecule, ensuring a self-validating and scalable workflow.
Physicochemical Profiling
Understanding the intrinsic properties of the target molecule is the first step in designing a rational purification strategy. The strong electron-withdrawing effects of the -Cl and -CF₃ groups significantly reduce the basicity of the pyridine nitrogen, rendering the molecule relatively neutral under physiological and mildly acidic conditions.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Mechanistic Implication for Purification |
| IUPAC Name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxamide | N/A |
| CAS Number | 1279217-36-5 | N/A |
| Molecular Formula | C₇H₄ClF₃N₂O | N/A |
| Molecular Weight | 224.57 g/mol [1] | Aids in mass spectrometry (MS) tracking. |
| H-Bond Donors | 1 (Primary Amide -NH₂) | Dictates retention on silica gel. |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, -CF₃ F) | Influences solubility in polar aprotic solvents. |
| Acid/Base Behavior | Weakly basic pyridine; Neutral amide | Allows separation from acidic precursors via basic aqueous wash. |
Purification Workflow
The following diagram illustrates the logical progression of the purification strategy, moving from bulk impurity removal to high-resolution polishing.
Fig 1: Stepwise purification workflow for 2-Chloro-5-(trifluoromethyl)nicotinamide.
Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) & Phase Separation
Objective: Removal of highly polar impurities and unreacted 2-chloro-5-(trifluoromethyl)nicotinic acid. Causality: The starting carboxylic acid has a significantly lowered pKa due to the electron-withdrawing -CF₃ and -Cl groups. Washing the crude mixture with a mild base (saturated NaHCO₃) deprotonates the acid, forcing it into the aqueous phase, while the neutral target amide remains partitioned in the organic layer.
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc). Note: EtOAc is preferred over Dichloromethane (DCM) as it better solvates the primary amide.
-
Basic Wash: Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to the separatory funnel.
-
Partitioning: Agitate vigorously and vent frequently to release CO₂ gas. Allow the phases to separate completely.
-
Self-Validation Check: Test the pH of the aqueous layer. It must be >8.0. If it is lower, residual acid may still be present in the organic phase; perform an additional 50 mL NaHCO₃ wash.
-
Brine Wash & Drying: Wash the organic phase with 50 mL of saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a semi-solid crude intermediate.
Protocol B: Normal-Phase Flash Chromatography
Objective: Resolution of closely eluting regioisomers (e.g., 4-trifluoromethyl or 6-trifluoromethyl analogs) and removal of baseline tar. Causality: Regioisomers possess identical molecular weights but differ in their dipole moments and the steric shielding of the amide group. The specific position of the -CF₃ group at the 5-position alters the hydrogen-bonding capacity of the amide compared to other isomers. Normal-phase chromatography on silica gel effectively exploits these subtle electronic differences[3].
Step-by-Step Procedure:
-
Column Preparation: Pack a column with standard silica gel (60 Å, 200–300 mesh)[3]. For 8.0 g of LLE-purified crude, use approximately 160 g of silica (1:20 ratio).
-
Loading: Dry-load the sample by dissolving the crude in a minimal amount of EtOAc, adding 15 g of silica, and evaporating to a free-flowing powder.
-
Elution Gradient: Elute using a Hexane/EtOAc gradient. Begin at 20% EtOAc in Hexane to flush out non-polar impurities, then step to 33–40% EtOAc[2].
-
Fraction Collection: The target compound typically elutes at an Rf of ~0.35 in 40% EtOAc/Hexane. Monitor via TLC (UV active at 254 nm).
-
Pooling: Self-Validation Check: Only pool fractions that show >95% purity by TLC or rapid LC-MS. Do not pool "tailing" fractions, as these contain structurally similar regioisomers that will disrupt the final crystallization lattice.
Protocol C: Controlled Thermodynamic Recrystallization
Objective: Final polishing to achieve API-intermediate grade purity (>99.5%). Causality: While chromatography separates based on polarity, crystallization separates based on structural geometry. By using a binary solvent system (Toluene/Heptane), the process operates under strict thermodynamic control. Toluene solvates the aromatic system at elevated temperatures, while the non-polar heptane acts as an anti-solvent. Slow cooling ensures that only the exact geometric lattice of 2-chloro-5-(trifluoromethyl)nicotinamide is formed, excluding trace co-eluting impurities.
Step-by-Step Procedure:
-
Dissolution: Suspend the chromatographed solid (~6.0 g) in 30 mL of Toluene. Heat to 85°C until complete dissolution is achieved.
-
Anti-Solvent Addition: While maintaining the temperature at 85°C, slowly add Heptane dropwise until the solution becomes faintly turbid (the cloud point). Add just enough Toluene (1-2 mL) to clear the solution.
-
Controlled Cooling: Remove from the heat source and allow the flask to cool to room temperature undisturbed over 4 hours. Do not crash-cool in an ice bath, as kinetic precipitation will trap impurities.
-
Harvesting: Once robust crystals have formed, cool the flask to 4°C for 1 hour to maximize yield. Filter the crystals via a Büchner funnel and wash with 10 mL of ice-cold Heptane.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual Toluene.
Quantitative Recovery and Purity Metrics
The following table summarizes the expected mass recovery and purity enhancements at each stage of the described workflow.
Table 2: Stage-Gate Recovery and Purity Data
| Purification Stage | Mass Recovery (%) | Purity (HPLC-UV, 254 nm) | Major Impurity Removed |
| Crude Mixture | 100% (Baseline) | 78.5% | N/A |
| Post-LLE (Organic Phase) | 92% | 86.2% | Unreacted Nicotinic Acid |
| Post-Flash Chromatography | 75% | 96.8% | Regioisomers, Baseline Tar |
| Post-Recrystallization | 68% (Overall Yield) | >99.5% | Trace Organics, Silica |
Analytical Validation (HPLC-MS)
To verify the success of this protocol, the final product must be analyzed via Reverse-Phase LC-MS.
-
Column: C18 (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient[2].
-
Detection: UV at 254 nm and Electrospray Ionization (ESI+).
-
Expected Result: A single sharp peak with an observed mass of m/z 225.0 [M+H]⁺, exhibiting the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.
References
- ChemScene. "1279217-36-5 | 2-Chloro-5-(trifluoromethyl)nicotinamide." ChemScene Chemical Database.
- Arasappan, A., et al. (2019). "United States Patent: US 11,377,438 B2 (Nav1.8 Inhibitors and Methods of Use)." Merck Sharp & Dohme Corp.
- Royal Society of Chemistry (RSC). "Supporting Information: Synthesis and Purification of Trifluoromethyl-nicotinamide Derivatives." RSC Publishing.
Sources
analytical methods for "2-Chloro-5-(trifluoromethyl)nicotinamide" quantification
Executive Summary & Strategic Context
2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5) is a high-value fluorinated pyridine building block.[1] It serves as a critical intermediate in the synthesis of next-generation agrochemicals (analogous to Flonicamid) and kinase-inhibitor pharmaceuticals. Its structural integrity—defined by the electron-withdrawing trifluoromethyl group and the reactive 2-chloro position—dictates its chemical behavior and analytical challenges.
This guide moves beyond generic protocols to address the specific physicochemical challenges of this molecule:
-
Solubility Profile: The lipophilic
and groups significantly reduce water solubility compared to non-halogenated nicotinamides. -
Chromatographic Behavior: The electron-deficient pyridine ring reduces silanol interactions, but the amide group can cause peak tailing if hydrogen bonding is not suppressed.
-
Detection: The molecule possesses a distinct UV signature but requires Mass Spectrometry (MS) for trace impurity profiling in complex matrices.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-Chloro-5-(trifluoromethyl)nicotinamide |
| Structure | Pyridine ring substituted with 2-Cl, 3-CONH₂, 5-CF₃ |
| Molecular Formula | |
| Molecular Weight | 224.57 g/mol |
| Predicted LogP | ~2.2 (Moderate Lipophilicity) |
| pKa (Calculated) | Pyridine N: ~0.5 (Very weak base due to EWGs); Amide: ~15 (Neutral) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water.[2][3] |
Method A: HPLC-UV (Assay & Purity)
Recommended for QC release testing, stability studies, and raw material qualification.
Method Design Logic
-
Column Choice: A C18 column with high carbon load is selected to ensure adequate retention of the polar amide while resolving it from potential hydrolysis products (the corresponding acid). A "Base-Deactivated" (BDS) or end-capped column is essential to prevent peak tailing.
-
Mobile Phase: We employ a Phosphoric Acid buffer. Despite the low basicity of the pyridine ring, acidic pH (2.5) suppresses the ionization of any potential acidic impurities (like the hydrolyzed nicotinic acid derivative), keeping them in a single state for sharper peaks.
-
Wavelength: The conjugated pyridine-amide system exhibits a strong absorption maximum typically around 260–265 nm .
Detailed Protocol
| Parameter | Condition |
| Instrument | HPLC with Diode Array Detector (DAD) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp | 35°C (Controls viscosity and improves reproducibility) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Detection | UV @ 260 nm (Reference: 360 nm) |
| Run Time | 15 Minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities elute) |
| 10.0 | 20 | 80 | Linear Gradient (Elutes Target) |
| 12.0 | 20 | 80 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Water solubility is insufficient for stock prep). Sonicate for 5 mins.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Water:Acetonitrile (50:50) . This diluent matches the initial gradient conditions to prevent solvent shock/peak distortion.
Method B: LC-MS/MS (Trace Analysis)
Recommended for genotoxic impurity screening, metabolite identification, or cleaning validation.
Ionization Strategy
The amide group allows for positive electrospray ionization (ESI+). The
-
Fragmentation Logic:
-
Precursor: 225.0
-
Primary Fragment: Loss of
(-17 Da) 208.0 (Acylium ion). -
Secondary Fragment: Loss of
(-28 Da) from the acylium ion 180.0 .
-
MS/MS Parameters[1]
| Parameter | Setting |
| Source | ESI Positive Mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 400°C |
| Cone Gas | 50 L/hr |
| Desolvation Gas | 800 L/hr |
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|
| Target | 225.0 | 208.0 | 30 | 15 | Quantifier |
| Target | 225.0 | 180.0 | 30 | 25 | Qualifier |
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical route and the mechanism of separation.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.
Method Validation Criteria (ICH Q2)
To ensure the trustworthiness of these results, the following validation parameters must be met.
| Parameter | Acceptance Criteria | Rationale |
| Specificity | No interference at retention time (RT) from blank or placebo. | Ensures the peak is purely the target molecule. |
| Linearity | Confirms response is proportional to concentration. | |
| Precision (Repeatability) | RSD | Critical for Assay methods to ensure tight QC specs. |
| Accuracy (Recovery) | 98.0% – 102.0% recovery from spiked matrix. | Verifies extraction efficiency and lack of matrix bias. |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ). | Defines the sensitivity limit (typically ~0.05% for impurities). |
Troubleshooting & Scientific Insights
-
Issue: Peak Tailing.
-
Cause: Interaction between the amide nitrogen and residual silanols on the silica support.
-
Fix: Ensure the column is "End-capped". If tailing persists, increase the buffer concentration (e.g., from 10mM to 25mM phosphate).
-
-
Issue: Retention Time Shift.
-
Cause: The
group is sensitive to temperature fluctuations due to its impact on lipophilicity. -
Fix: Strictly control column oven temperature at 35°C ± 0.5°C.
-
-
Safety Note: Fluorinated pyridines can be skin irritants.[2][4][5] All sample prep should be conducted in a fume hood.
References
-
Ishihara Sangyo Kaisha, Ltd. (2014). Discovery and Synthesis of Flonicamid. Journal of Pesticide Science. (Contextual grounding for trifluoromethyl-nicotinamide chemistry). Retrieved from [Link]
-
Helix Chromatography. (2021).[6] HPLC Methods for analysis of Nicotinamide derivatives. (Base method adaptation source). Retrieved from [Link]
Sources
protocols for in vitro testing of "2-Chloro-5-(trifluoromethyl)nicotinamide"
Application Note: Preclinical In Vitro Profiling of 2-Chloro-5-(trifluoromethyl)nicotinamide
Scientific Rationale & Compound Profiling
The compound 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5) represents a highly specialized halogenated building block and putative active pharmaceutical ingredient (API) intermediate[1]. Designing an in vitro testing cascade for this molecule requires an understanding of its structural pharmacophore:
-
Nicotinamide Core: Endogenous nicotinamide is a natural feedback inhibitor of NAD+-dependent enzymes, including Poly(ADP-ribose) polymerases (PARPs) and Sirtuins. This core structure makes the compound a prime candidate for targeted enzymatic inhibition assays.
-
Trifluoromethyl (-CF3) Group: Positioned at C5, this strongly electron-withdrawing group is typically engineered into drug candidates to increase lipophilicity (enhancing cellular permeability) and to block cytochrome P450-mediated metabolic oxidation at that specific site.
-
Chloro (-Cl) Group: Positioned at C2, the halogen introduces steric hindrance and provides the potential for halogen bonding within a target protein's binding pocket.
To rigorously evaluate this compound, we have designed a three-tiered in vitro protocol encompassing target engagement (PARP-1 inhibition), cellular cytotoxicity, and Phase I metabolic stability.
Quantitative Data Presentation
To facilitate rapid decision-making during lead optimization, all quantitative outputs from the described protocols should be benchmarked against the following standardized parameters.
| Assay Type | Primary Output Metric | Acceptable Threshold for Lead Advancement | Validating Control Compound |
| PARP-1 Enzymatic | IC₅₀ (Target Affinity) | < 100 nM | Olaparib (Positive Control) |
| CellTiter-Glo® | CC₅₀ (Cytotoxicity) | > 50 µM (for non-oncology indications) | Staurosporine (Positive Control) |
| Microsomal Stability | t₁/₂ (Half-life) | > 45 minutes | Verapamil (High Clearance Control) |
| Microsomal Stability | CLint (Intrinsic Clearance) | < 15 µL/min/mg protein | Minus-NADPH (Negative Control) |
Experimental Protocols
Protocol 1: PARP-1 Enzymatic Inhibition Assay (Target Engagement)
Causality & Rationale: Because the compound is a nicotinamide derivative, it acts as a competitive inhibitor for the NAD+ binding site on PARP-1. This biochemical assay measures the incorporation of a biotinylated NAD+ substrate into an auto-PARylating PARP-1 enzyme[2]. Self-Validating System: The assay must include Olaparib as a positive control and a DMSO vehicle as a negative control. Assay robustness is validated by calculating the Z'-factor; a Z'-factor > 0.5 indicates an excellent assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 10 mM MgCl₂. Dilute the PARP-1 enzyme and activated DNA into this buffer.
-
Compound Pre-incubation: In a 96-well plate, add varying concentrations of 2-Chloro-5-(trifluoromethyl)nicotinamide (0.1 nM to 10 µM, 3-fold serial dilutions). Add the PARP-1/DNA mixture and pre-incubate at room temperature for 15 minutes to allow the compound to occupy the NAD+ binding pocket[2].
-
Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+ substrate. Incubate at room temperature for 30 minutes[2].
-
Quenching & Capture: Stop the reaction and transfer the mixture to a streptavidin-coated microplate to capture the biotinylated PARylated products[2]. Wash three times with PBS-T to remove unbound reagents.
-
Detection: Add an HRP-conjugated anti-PAR antibody. Following a final wash, add a chemiluminescent HRP substrate and measure luminescence using a microplate reader[2]. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay (Cytotoxicity)
Causality & Rationale: Before interpreting any cell-based efficacy data, the intrinsic cytotoxicity of the compound must be established. The CellTiter-Glo® assay quantifies ATP, which is directly proportional to the number of metabolically active cells[3]. The homogeneous "add-mix-measure" format does not require cell washing, thereby eliminating multiple pipetting errors[3]. Self-Validating System: Generate an ATP standard curve (spanning 1 nM to 10 µM) to ensure the luminometer's detection linearity[4]. Use Staurosporine (10 µM) as a positive control for apoptosis.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cell lines (e.g., HeLa or HepG2) in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with a 1:2 serial dilution of 2-Chloro-5-(trifluoromethyl)nicotinamide (ranging from 0.2 µM to 100 µM) and incubate for 72 hours[4].
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix them to reconstitute the CellTiter-Glo® Reagent[5].
-
Lysis & Stabilization: Equilibrate the assay plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent directly to each well (a 1:1 ratio with the culture medium)[4][5].
-
Measurement: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal[3][4]. Record luminescence and calculate the CC₅₀.
Protocol 3: Liver Microsomal Stability Assay (In Vitro ADME)
Causality & Rationale: The -CF3 and -Cl substitutions are rationally designed to protect the nicotinamide core from rapid degradation. This assay evaluates the compound's susceptibility to Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes in the liver[6]. Self-Validating System: A parallel incubation without the NADPH regenerating system (Minus-NADPH control) is mandatory to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity).
Step-by-Step Methodology:
-
Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare an NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a potassium phosphate buffer (pH 7.4)[7].
-
Incubation: In a centrifuge tube, mix the microsomal solution (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM)[7]. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system[6]. Incubate at 37°C with gentle agitation[7].
-
Time-Course Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), remove aliquots and immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard[6][7]. This precipitates the microsomal proteins and halts metabolism[7].
-
LC-MS/MS Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes. Transfer the supernatant to vials for LC-MS/MS analysis to quantify the disappearance of the parent compound[7][8]. Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint)[8].
Integrated Workflow Visualization
Integrated in vitro testing workflow for nicotinamide derivatives.
References
-
Molecular Devices. "Measure cancer cell viability using a homogeneous, stable luminescence assay." Moleculardevices.com. Available at:[Link]
-
OUS-Research. "CellTiter-Glo Assay Protocol." Ous-research.no. Available at:[Link]
-
AxisPharm. "Microsomal Stability Assay Protocol." Axispharm.com. Available at: [Link]
-
Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec.com. Available at:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Eserethol | 469-23-8 | Benchchem [benchchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. OUH - Protocols [ous-research.no]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving the yield of "2-Chloro-5-(trifluoromethyl)nicotinamide" synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the yield and purity of 2-Chloro-5-(trifluoromethyl)nicotinamide .
Synthesizing this specific nicotinamide derivative presents unique chemoselective challenges. The electron-withdrawing nature of both the trifluoromethyl (-CF₃) group and the pyridine nitrogen highly activates the 2-chloro position, making it susceptible to undesired side reactions. This guide breaks down the mechanistic causality of these issues and provides field-proven, self-validating protocols to maximize your yield.
I. Mechanistic Pathway & Reaction Dynamics
To troubleshoot effectively, we must first visualize the competing pathways in this two-step synthesis (Activation followed by Amidation).
Fig 1: Synthesis pathway of 2-Chloro-5-(trifluoromethyl)nicotinamide highlighting competing side reactions.
II. Standard Operating Protocol (Optimized for High Yield)
This protocol utilizes oxalyl chloride for activation, which is generally preferred over thionyl chloride (SOCl₂) as it operates under milder conditions and produces gaseous byproducts (CO, CO₂) that drive the reaction forward without requiring harsh heating[1].
Step 1: Acid Chloride Formation (Self-Validating)
-
Charge a flame-dried, argon-purged flask with 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (approx. 5-10 volumes).
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.05 eq).
-
Cool the suspension to 0°C. Add Oxalyl Chloride (1.2 to 1.5 eq) dropwise. Causality: Dropwise addition controls the exothermic release of gas, preventing solvent loss and entrainment of unreacted starting material on the flask walls.
-
Warm to room temperature (rt) and stir for 2-3 hours until gas evolution ceases and the solution becomes homogenous.
-
Self-Validation Step: Do not inject the reaction mixture directly into an LC-MS. Quench a 10 µL aliquot into 1 mL of anhydrous methanol. Analyze via LC-MS to confirm >95% conversion to the methyl ester intermediate (m/z ~239.5).
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the resulting residue in anhydrous DCM or THF.
Step 2: Amidation
-
Cool the acid chloride solution strictly to 0°C using an ice-salt bath.
-
Slowly introduce ammonia. Option A: Bubble anhydrous NH₃ gas through the solution for 15-20 minutes. Option B: Add 0.5M Ammonia in Dioxane (1.5 eq) dropwise. Causality: Avoiding aqueous ammonium hydroxide prevents competitive hydrolysis of the acid chloride back to the starting material.
-
Stir at 0°C for 30 minutes.
-
Quench with cold water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield the target amide[2].
III. Troubleshooting & FAQs
Q1: My LC-MS shows a significant amount of unreacted starting material (m/z ~225) after the amidation step. What went wrong? A: This is rarely due to a failed amidation; it is almost always caused by moisture-induced hydrolysis of the acid chloride intermediate. The acid chloride of this specific compound is highly electrophilic and exceptionally sensitive to water.
-
Fix: Ensure your DCM is strictly anhydrous (<50 ppm water). When concentrating the acid chloride to remove excess oxalyl chloride, backfill the rotary evaporator with Argon or dry Nitrogen, not ambient air.
Q2: I am isolating a major impurity with a mass of [M-Cl+NH₂] (m/z ~205). What is this and how do I prevent it? A: You are observing the Nucleophilic Aromatic Substitution (SNAr) byproduct: 2-amino-5-(trifluoromethyl)nicotinamide. The -CF₃ group at position 5 and the pyridine nitrogen act synergistically to withdraw electron density from the C2 carbon, making the C-Cl bond highly labile. If your amidation temperature exceeds 10°C, or if you use a massive excess of ammonia for a prolonged period, ammonia will act as a nucleophile at the C2 position, displacing the chloride[3].
-
Fix: Strictly control the amidation temperature between 0°C and 5°C. Limit the ammonia equivalents to 1.5 - 2.0 eq if using a titrated solution, and quench the reaction immediately once the acid chloride is consumed.
Q3: Can I use coupling reagents (HATU, EDC/HOBt) instead of forming the acid chloride to avoid the SNAr side reaction? A: While standard amide coupling agents (HATU, TBTU, EDC) are frequently used for substituted pyridines[4], direct coupling of 2-chloro-5-(trifluoromethyl)nicotinic acid with ammonia sources (like ammonium chloride/DIPEA) often results in sluggish kinetics and poor yields (<40%). The steric hindrance and electronic deactivation of the carboxylic acid make the highly reactive acid chloride intermediate the most reliable route for primary amide formation.
IV. Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, highlighting the narrow optimal window for this synthesis.
| Amidation Reagent | Solvent | Temp (°C) | Equivalents | Target Amide Yield (%) | SNAr Impurity Yield (%) | Hydrolysis (SM) (%) |
| NH₃ (gas) | DCM | 0°C | Excess | 88 - 92% | < 2% | < 5% |
| NH₃ (gas) | DCM | 25°C (rt) | Excess | 45% | 40% | < 5% |
| 0.5M NH₃ in Dioxane | THF | 0°C | 1.5 eq | 85 - 89% | < 1% | < 5% |
| 28% Aq. NH₄OH | DCM | 0°C | 5.0 eq | 50% | 5% | 40% |
| NH₄Cl / HATU / DIPEA | DMF | 25°C (rt) | 2.0 eq | 35% | < 1% | 60% (Unreacted) |
Data Interpretation: The use of anhydrous ammonia (gas or dioxane solution) at 0°C provides the optimal balance, suppressing both the SNAr over-reaction and moisture-driven hydrolysis.
V. References
-
Heterocyclic compounds useful as pdk1 inhibitors (CA2776690A1 / WO2011044157A1). Vertex Pharmaceuticals. Details the synthesis of 2-chloro-5-(trifluoromethyl)nicotinic acid derivatives via acid chloride using oxalyl chloride.5
-
Methyl-substituted pyridine and pyridazine compounds, derivatives thereof, and methods of their use (WO2022192487A2). Discusses standard amide coupling agents and oxalyl chloride activation for sterically hindered heterocyclic systems.4
-
Nav1.8 sodium ion channel inhibitors (US11377438B2). Provides foundational methodologies for nucleophilic aromatic substitution and amidation protocols on highly functionalized heteroaryls.6
Sources
- 1. CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]
- 2. CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2022192487A2 - Methyl-substituted pyridine and pyridazine compounds, derivatives thereof, and methods of their use - Google Patents [patents.google.com]
- 5. CA2776690A1 - Heterocyclic compounds useful as pdk1 inhibitors - Google Patents [patents.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide
Welcome to the technical support center for the synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. The following information is presented in a question-and-answer format to directly address practical issues in the lab.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
Q1: What is the most common and industrially viable route for synthesizing 2-Chloro-5-(trifluoromethyl)nicotinamide?
A1: The most prevalent and scalable synthetic route starts from 2-Chloro-5-(trifluoromethyl)nicotinic acid. The synthesis is typically a two-step, one-pot process:
-
Activation of the Carboxylic Acid: The nicotinic acid is first converted into a more reactive acyl chloride intermediate. This is most commonly achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Amidation: The resulting acyl chloride is then reacted in situ with an ammonia source (e.g., gaseous ammonia or ammonium hydroxide) to form the final nicotinamide product.[1]
This method is favored for its high efficiency and the use of readily available, cost-effective reagents. The byproducts from thionyl chloride (SO₂ and HCl) are gaseous and can be easily removed, which drives the reaction to completion.
Q2: What is the role of a catalyst like N,N-dimethylformamide (DMF) in the chlorination step?
A2: A catalytic amount of DMF is often added during the activation of the carboxylic acid with thionyl chloride.[1] DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=C(H)Cl]Cl. This reagent is a more powerful and reactive electrophile than thionyl chloride itself. It then reacts with the carboxylic acid to form a highly reactive acyl-Vilsmeier intermediate, which is rapidly converted to the final acyl chloride, regenerating the DMF catalyst in the process. This catalytic cycle significantly accelerates the rate of acyl chloride formation.
Q3: Can I use phosphorus oxychloride (POCl₃) for this synthesis?
A3: Phosphorus oxychloride (POCl₃) is generally used for converting 2-hydroxypyridines into 2-chloropyridines.[2][3] If your synthesis started from 2-hydroxy-5-(trifluoromethyl)nicotinamide, POCl₃ would be the reagent of choice for the chlorination step. However, for converting the carboxylic acid (2-Chloro-5-(trifluoromethyl)nicotinic acid) to the amide, POCl₃ is not the appropriate reagent. It is a dehydrating agent but is primarily used for chlorinating heteroaromatic hydroxyl groups, not for activating carboxylic acids for amidation. Using it in this context could lead to unwanted side reactions and decomposition.
Part 2: Troubleshooting Guide for Common Side Reactions & Impurities
This section addresses specific problems you may encounter during the synthesis.
Q4: My reaction yield is significantly lower than expected. What are the likely causes?
A4: Low yield is a common issue that can stem from several factors. The troubleshooting workflow below can help diagnose the problem.
DOT Diagram: Troubleshooting Low Yield
Caption: Decision tree for diagnosing causes of low yield.
Detailed Explanation:
-
Moisture Contamination: This is the most critical factor. The acyl chloride intermediate is extremely reactive towards water. Any moisture in the solvent, reagents, or glassware will hydrolyze the intermediate back to the starting carboxylic acid. This unreacted acid will then be difficult to separate from the final amide product.
-
Incomplete Acyl Chloride Formation: Ensure the chlorinating agent (e.g., thionyl chloride) is used in sufficient molar excess (typically 2-3 equivalents) to drive the reaction to completion.[1] Using old or decomposed thionyl chloride will also result in an incomplete reaction.
-
Poor Temperature Control During Amination: The amination step is highly exothermic. The addition of the ammonia source to the acyl chloride solution should be done slowly and at a low temperature (e.g., 0-5°C).[1] Uncontrolled temperature can lead to the formation of undesired byproducts and decomposition.
-
Loss During Workup: The product may have some solubility in the aqueous layer during extraction. Ensure proper pH adjustment and use an appropriate organic solvent (like ethyl acetate) for efficient extraction.
Q5: My final product is contaminated with the starting material, 2-Chloro-5-(trifluoromethyl)nicotinic acid. How can I remove it?
A5: This is a common purification challenge, often resulting from the hydrolysis issue described in Q4. Since the amide product is neutral and the starting material is acidic, a simple acid-base extraction is highly effective.
Purification Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (1M) sodium carbonate (Na₂CO₃) solution.
-
The acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while the neutral amide product remains in the organic layer.
-
Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the purified product.
Q6: I observe an unexpected isomer in my product mixture. Where could it have come from?
A6: Isomeric impurities often originate from the starting materials. For instance, the synthesis of trifluoromethyl-pyridines can sometimes produce a mixture of positional isomers.[4] A patent for a similar process notes that the starting nicotinic acid may contain trifluoromethyl isomers.[1] It is crucial to verify the purity of the starting 2-Chloro-5-(trifluoromethyl)nicotinic acid by techniques like NMR or LC-MS before beginning the synthesis. If isomeric impurities are present in the starting material, they will likely carry through the reaction sequence and be difficult to remove from the final product due to their similar chemical properties.
Part 3: Recommended Synthesis Protocol & Best Practices
This section provides a reliable, step-by-step procedure for the synthesis.
DOT Diagram: Synthesis Workflow
Caption: General workflow for the two-step synthesis.
Experimental Protocol
This protocol is adapted from general procedures described in the literature.[1] Researchers should optimize conditions for their specific scale and equipment.
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-Chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq.).
-
Solvent and Catalyst Addition: Add an anhydrous solvent such as toluene (approx. 5-10 volumes) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.01-0.05 eq.).
-
Chlorination: Begin stirring the suspension. Slowly add thionyl chloride (2.0-3.0 eq.) dropwise via the dropping funnel at room temperature. The reaction is exothermic and will release HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically around 75-80°C for toluene) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS to confirm the complete consumption of the starting acid.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the mixture further to 0-5°C in an ice bath.
-
Amidation: Slowly bubble anhydrous ammonia gas through the cooled reaction mixture or carefully add a concentrated solution of ammonium hydroxide dropwise. Ensure the temperature does not rise above 10°C during this highly exothermic addition.
-
Precipitation: After the addition of the ammonia source is complete, continue stirring the resulting slurry at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for another hour. A precipitate of the product should form.
-
Isolation: Filter the solid product using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water and then with a cold non-polar solvent like diethyl ether or hexane to remove residual impurities.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 50-60°C to a constant weight.
Table of Best Practices & Key Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Moisture Control | Use anhydrous solvents and oven-dried glassware. Run under an inert atmosphere (N₂ or Ar). | Critical. Moisture leads to hydrolysis of the acyl chloride intermediate, reducing yield and complicating purification. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Byproducts (SO₂, HCl) are gaseous and easily removed.[1] |
| Molar Ratio (SOCl₂) | 2.0 - 3.0 equivalents | Ensures complete conversion of the carboxylic acid. Insufficient reagent will leave unreacted starting material. |
| Catalyst | N,N-Dimethylformamide (DMF) | ~0.01-0.05 equivalents. Accelerates the reaction via formation of the Vilsmeier reagent.[1] |
| Chlorination Temp. | Reflux (e.g., Toluene at ~75-80°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Amination Temp. | 0 - 5°C | Critical. The reaction is highly exothermic. Poor control can lead to byproduct formation and decomposition.[1] |
| Purification | Aqueous base wash (e.g., NaHCO₃) | Effectively removes unreacted acidic starting material from the neutral amide product. |
References
- (No Source)
-
PATSNAP. (n.d.). Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof. Retrieved March 7, 2024, from [Link]
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Retrieved March 7, 2024, from [Link]
-
PATSNAP. (2005, May 11). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved March 7, 2024, from [Link]
- (No Source)
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
Ito, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved March 7, 2024, from [Link]
- (No Source)
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4496-4505. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Table 2. Chlorination of 2-hydroxypydridines at 0.5 mole scale. Retrieved March 7, 2024, from [Link]
-
Baum, C. L., Selhub, J., & Rosenberg, I. H. (1982). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. Biochemical Journal, 204(1), 203–207. Retrieved March 7, 2024, from [Link]
- (No Source)
-
Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved March 7, 2024, from [Link]
- (No Source)
- (No Source)
Sources
- 1. Process For Preparation Of Nicotinamide Compounds And Derivatives [quickcompany.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
stability of "2-Chloro-5-(trifluoromethyl)nicotinamide" under experimental conditions
Welcome to the technical support center for "2-Chloro-5-(trifluoromethyl)nicotinamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. As there is limited direct stability data for this specific molecule in publicly available literature, this guide synthesizes information on the stability of its core functional groups and provides a framework for conducting your own stability assessments, a crucial step in any experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Chloro-5-(trifluoromethyl)nicotinamide?
A1: Based on its chemical structure, the primary potential stability concerns for 2-Chloro-5-(trifluoromethyl)nicotinamide arise from the reactivity of its three key functional moieties: the amide group, the 2-chloropyridine ring, and the trifluoromethyl group. While the trifluoromethyl group is generally very stable, the amide bond can be susceptible to hydrolysis under certain pH conditions, and the 2-chloropyridine ring may exhibit sensitivity to light.
Q2: How stable is the amide group in this molecule?
A2: The amide bond is one of the more stable carboxylic acid derivatives. However, it can undergo hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures and/or strong acid or base concentrations to proceed at a significant rate.[1][2][3][4] Under neutral pH and ambient temperature, the amide group is expected to be relatively stable for most experimental applications.
Q3: Is the trifluoromethyl group a point of instability?
A3: The trifluoromethyl (-CF3) group attached to an aromatic ring is known for its high chemical and metabolic stability due to the strength of the carbon-fluorine bond.[5][6] Hydrolysis of the -CF3 group to a carboxylic acid (-COOH) is possible but generally requires harsh conditions, such as treatment with fuming sulfuric acid.[7][8] For the majority of experimental settings, the trifluoromethyl group is not expected to be a primary source of degradation.
Q4: What is the stability of the 2-chloropyridine ring?
A4: The 2-chloropyridine ring is generally stable but can be susceptible to degradation under specific conditions. It is relatively resistant to microbial degradation.[9][10] However, it can undergo photodegradation upon exposure to UV light.[11][12] Hydrolysis of the chlorine atom to a hydroxyl group to form 2-hydroxy-5-(trifluoromethyl)nicotinamide is also a potential degradation pathway, though this typically requires forcing conditions such as high temperatures or the presence of strong acids or bases.[13][14]
Troubleshooting Guide: Common Stability-Related Issues
| Observed Issue | Potential Cause | Troubleshooting & Optimization Steps |
| Appearance of a new, more polar peak in HPLC analysis after storage in acidic or basic buffer. | Amide Hydrolysis: The amide bond may be hydrolyzing to the corresponding carboxylic acid, 2-Chloro-5-(trifluoromethyl)nicotinic acid. | - Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product. - pH Adjustment: If possible, adjust the experimental pH to be closer to neutral (pH 6-8). - Temperature Control: Avoid elevated temperatures during storage and experiments. If heating is necessary, minimize the duration. - Buffer Choice: Certain buffer components can catalyze hydrolysis. Consider using alternative buffer systems. |
| Loss of parent compound with the appearance of multiple new peaks after exposure to light. | Photodegradation: The 2-chloropyridine ring is likely undergoing photolytic degradation. Halogenated aromatic compounds can be susceptible to photolysis.[15] | - Protect from Light: Store the compound and all solutions containing it in amber vials or protect them from light with aluminum foil. - Wavelength Consideration: If working with light-sensitive assays, use light sources with wavelengths outside the absorbance spectrum of the compound, if possible. - ICH-Compliant Photostability Testing: For formulation development, conduct formal photostability studies as per ICH Q1B guidelines to quantify the light sensitivity. |
| Formation of a new peak with a mass corresponding to the loss of chlorine and addition of a hydroxyl group. | Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring may be undergoing nucleophilic substitution by water or hydroxide. | - pH and Temperature Control: This reaction is more likely at higher pH and temperature. Maintain neutral to slightly acidic conditions and avoid excessive heat. - Solvent Choice: In non-aqueous systems, ensure solvents are anhydrous to minimize this pathway. |
| Inconsistent results or loss of compound when using strongly oxidative or reductive reagents. | Oxidative or Reductive Degradation: While the core structure is relatively robust, extreme redox conditions can lead to degradation. | - Reagent Compatibility Testing: Before a large-scale experiment, perform a small-scale test to assess the compound's compatibility with the specific oxidizing or reducing agents. - Inert Atmosphere: For reactions sensitive to oxidation, perform them under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols for Stability Assessment (Forced Degradation)
To proactively assess the stability of 2-Chloro-5-(trifluoromethyl)nicotinamide in your specific experimental matrix, a forced degradation study is recommended. These studies intentionally stress the compound to identify potential degradation products and pathways.[16][17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]
Preparation of Stock Solutions
Prepare a stock solution of 2-Chloro-5-(trifluoromethyl)nicotinamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Conditions
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL.
-
Keep at room temperature for 24 hours.
-
Analyze at various time points.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a vial.
-
Heat in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
At the end of the study, dissolve the solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (~100 µg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.
-
Example HPLC Method (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
-
For identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Visualizations
Hypothesized Degradation Pathways
Caption: Potential degradation pathways for 2-Chloro-5-(trifluoromethyl)nicotinamide.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Allen, T. (2025, March 19).
- García-Álvarez, J., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7335-7343.
- Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1748.
- ResolveMass Laboratories. (2026, February 15).
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- International Journal of Creative Research Thoughts. (2021, July 26).
- García-Álvarez, J., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 51(12), 4643-4651.
- Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 45(1), 213-219.
- O'Connor, C. (1966). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 20(4), 529-546.
- The Weizmann Institute of Science. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. WIS Works.
- BenchChem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
- Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Wikipedia. (n.d.). 2-Chloropyridine.
- Mantzavinos, D., et al. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99.
- Arques, A., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis.
- ResolveMass Laboratories. (2025, September 20).
- Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing.
- Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- BioPharmaSpec. (n.d.).
- European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Mac, F. A., & Griesbeck, A. G. (2011). Photoinduced rearrangement of aromatic N-chloroamides to chloroaromatic amides in the solid state: inverted Π(N)-Σ(N) occupational stability of amidyl radicals. Journal of the American Chemical Society, 133(30), 11568-11571.
- PubChem. (n.d.). 2-Chloropyridine.
- Kuzuya, M., et al. (1984). The Photolyses of Fully Aromatic Amides. Tetrahedron, 40(12), 2211-2219.
- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine.
- Agency for Toxic Substances and Disease Registry (
- Patsnap Eureka. (2026, February 28).
- Ovid. (n.d.).
- Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Arques, A., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis.
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- National Toxicology Program (NTP). (n.d.). 2-Chloropyridine.
- Chen, L., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-83.
- Nieves-Remacha, M. J., et al. (2020). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Organic Process Research & Development, 24(10), 2137-2146.
- Fernández-Moro, M., & de la Torre, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
- Yoshida, S. (n.d.). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- BenchChem. (2025).
- Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- El-Gindy, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- SlideShare. (n.d.).
- Fernández-Moro, M., & de la Torre, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240.
- ECHEMI. (n.d.).
- U.S. Patent No. 6,087,507. (2000).
- Liou, G.-S., et al. (2005). Synthesis, luminescence and electrochromism of aromatic poly(amine–amide)s with pendent triphenylamine moieties.
Sources
- 1. Amides can be hydrolysed under acidic or basic conditions too [ns1.almerja.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 10. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Synthesis & Optimization of 2-Chloro-5-(trifluoromethyl)nicotinamide
Welcome to the Technical Support Center. This portal is designed for drug development professionals and synthetic chemists who require robust, scalable, and high-yielding methodologies for the synthesis of 2-chloro-5-(trifluoromethyl)nicotinamide . Because this molecule features a highly electron-deficient pyridine ring, its synthesis is prone to specific side reactions, including competitive hydrolysis and nucleophilic aromatic substitution (
This guide provides field-proven protocols, mechanistic troubleshooting, and self-validating workflows to ensure experimental success [1].
Mechanistic Pathway & Workflow
The most reliable synthetic route avoids direct peptide coupling reagents (which perform poorly with this deactivated, sterically hindered substrate) in favor of a two-step sequence: conversion of the carboxylic acid to an acyl chloride, followed by amidation under strictly anhydrous, kinetically controlled conditions.
Figure 1: Two-step synthetic workflow for 2-chloro-5-(trifluoromethyl)nicotinamide.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the intermediate checkpoints.
Phase 1: Acyl Chloride Generation
-
Preparation: Suspend 2-chloro-5-(trifluoromethyl)nicotinic acid (1.0 eq, e.g., 5.0 g) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.
-
Causality: DCM provides excellent solubility for the resulting acyl chloride while remaining completely inert to the chlorinating agent.
-
-
Catalysis: Add catalytic
-dimethylformamide (DMF) (0.05 eq).-
Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (a chloroiminium ion), which is the true chlorinating species.
-
-
Activation: Add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Causality: Oxalyl chloride is strictly preferred over thionyl chloride here. Its byproducts (CO, CO₂, HCl) are gaseous and easily removed under mild vacuum, avoiding the need for high temperatures that could degrade the electron-deficient pyridine ring [1].
-
-
Validation Checkpoint 1 (The Methanol Quench): Acyl chlorides streak and hydrolyze on silica, making direct TLC impossible. Withdraw a 10 µL aliquot of the reaction mixture and quench it into 200 µL of anhydrous methanol containing a drop of triethylamine. Analyze this quenched sample via LC-MS or TLC. The presence of the methyl ester (
240.0) confirms successful and complete acyl chloride formation. -
Isolation: Once gas evolution ceases (1–2 hours at room temperature), concentrate the mixture in vacuo to remove unreacted oxalyl chloride and DCM.
Phase 2: Kinetically Controlled Amidation
-
Resuspension: Redissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) or DCM and cool strictly to 0 °C.
-
Amidation: Slowly add 0.5 M ammonia in dioxane (2.5 eq) dropwise[1].
-
Causality: A non-aqueous ammonia source is critical. It prevents competitive hydrolysis of the highly reactive acyl chloride back to the starting material. The excess ammonia acts as an acid scavenger for the generated HCl.
-
-
Validation Checkpoint 2: Stir for 1 hour at 0 °C. Monitor via LC-MS. The target product mass (
225.0) should be the dominant peak.
Diagnostic Troubleshooting & FAQs
When working with highly electrophilic heteroaryl systems, deviations in temperature or moisture control lead to predictable failure modes [2]. Use the following diagnostic tree and Q&A to troubleshoot your reaction.
Figure 2: Diagnostic decision tree for acyl chloride amidation failure modes.
Q: I am observing a highly polar baseline spot on my TLC and a very low yield of the amide. What is happening?
A: This is the hydrolysis of your acyl chloride back to 2-chloro-5-(trifluoromethyl)nicotinic acid. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen make the carbonyl carbon exceptionally electrophilic. If you are using aqueous ammonia (
Q: My LC-MS shows a major byproduct with a mass of
Q: Can I use standard peptide coupling reagents (e.g., HATU, EDC) instead of forming the acid chloride? A: While possible, standard peptide coupling reagents often perform poorly with ammonia gas or ammonium salts due to solubility issues and competitive side reactions. The steric hindrance and electronic deactivation of the 2-chloro-nicotinic acid make the highly reactive acyl chloride the most reliable and scalable intermediate [2].
Reaction Condition Optimization Matrix
To further illustrate the causality of reagent selection, the following table summarizes quantitative outcomes based on the amidation conditions chosen:
| Ammonia Source | Equivalents | Temperature | Solvent | Primary Outcome | Causality / Mechanism |
| 0.5 M NH₃ in Dioxane | 2.5 eq | 0 °C to RT | THF / DCM | >90% Target Amide | Anhydrous conditions prevent hydrolysis; low temperature prevents |
| Aqueous NH₄OH (28%) | 5.0 eq | 0 °C | DCM | Major: Carboxylic Acid | Water outcompetes NH₃ as a nucleophile, rapidly hydrolyzing the acyl chloride. |
| NH₃ (gas) | Excess | >40 °C | Toluene | Major: 2-Amino Byproduct | Elevated temperatures provide the activation energy required for |
| NH₄Cl + DIPEA | 3.0 eq | RT | DMF | Moderate Yield (~60%) | Poor solubility of NH₄Cl limits the reaction rate; prolonged reaction times lead to baseline degradation. |
References
- Vertex Pharmaceuticals Inc. (2011). Heterocyclic compounds useful as pdk1 inhibitors (WO2011044157A1).
- Merck Sharp & Dohme Corp. (2019). Heteroaryl substituted pyrrolidine derivatives as Nav1.8 inhibitors (US Patent 11,377,438 B2).
Technical Support Center: 2-Chloro-5-(trifluoromethyl)nicotinamide Crystallization
Topic: Troubleshooting Crystallization & Purification Workflows CAS: 1279217-36-5 (Amide); Related: 505084-59-3 (Acid Precursor) Molecular Formula: C₇H₄ClF₃N₂O Support Level: Tier 3 (Process Development & Scale-Up)
Introduction: The Physicochemical Challenge
Welcome to the technical guide for 2-Chloro-5-(trifluoromethyl)nicotinamide . As a researcher, you are likely encountering difficulties due to the molecule's "schizophrenic" solubility profile. It possesses a highly polar hydrogen-bonding amide motif alongside a lipophilic, electron-withdrawing trifluoromethyl group and a chlorine atom.
This duality often leads to oiling out (liquid-liquid phase separation) rather than clean crystal growth, particularly when impurities like the hydrolysis precursor (2-chloro-5-(trifluoromethyl)nicotinic acid) are present. This guide addresses these specific failure modes using thermodynamic principles.
Module 1: Solvent System Selection
User Question: I am using standard ethanol/water recrystallization, but the yield is low and the product is oiling out. What is the optimal solvent system?
Technical Response: While ethanol/water is standard for amides, the -CF3 group increases lipophilicity, making water a harsh anti-solvent that forces rapid, amorphous precipitation (oiling). You must switch to a system that accommodates the fluorinated moiety while destabilizing the crystal lattice slowly.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| Ethyl Acetate / n-Heptane | 1:3 to 1:5 | Displacement: EtAc solvates the amide; Heptane acts as a "soft" anti-solvent for the lipophilic ring. | General Purity (Removes non-polar impurities). |
| Toluene (Single Solvent) | N/A | Cooling: High temperature solubility, low ambient solubility. | Scale-up (Avoids binary solvent complexity). |
| IPA / Water | 5:1 | Polarity Shift: Only use if the acid impurity is high. | Removing Inorganic Salts (NaCl/KCl from synthesis). |
Critical Protocol: If using Toluene, heat to 80°C for dissolution. If the solution is not clear, do not add more solvent immediately; verify if the turbidity is inorganic salt (insoluble) or undissolved product. Filter hot if necessary.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: Upon cooling, my clear solution turns into a milky emulsion before any crystals appear. How do I fix this?
Technical Response: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the crystallization line intersects the "oiling out" boundary before it hits the solubility curve. This is often driven by a cooling rate that is too fast or an anti-solvent addition that is too aggressive.
The "Oiling Out" Rescue Protocol
-
Re-heat the mixture until the emulsion clears (returns to a single phase).
-
Seed at High Temperature: Add 0.5 wt% of pure seed crystals at 5-10°C above the temperature where oiling previously occurred.
-
Isothermal Aging: Hold the temperature constant for 60 minutes after seeding. This allows the seed surface to organize the amorphous oil droplets into a lattice.
-
Slow Cooling: Ramp down at 0.2°C/min.
Visualizing the Decision Tree
Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.
Module 3: Impurity Management (Hydrolysis & Regioisomers)
User Question: I see a persistent impurity at RRT 0.9 or 1.1. It tracks with the product.[1] How do I remove it?
Technical Response: The two most common impurities are the starting nitrile (incomplete reaction) and the carboxylic acid (over-hydrolysis).
Impurity Rejection Strategy
| Impurity | Origin | Chemical Behavior | Removal Strategy |
| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Hydrolysis of amide | Acidic (pKa ~3-4) | Bicarbonate Wash: Dissolve crude in EtOAc; wash with 5% NaHCO₃. The acid moves to the aqueous layer; the amide stays in organic. |
| 2-Chloro-5-(trifluoromethyl)nicotinonitrile | Starting Material | Neutral / Lipophilic | Recrystallization: Use Toluene. The nitrile is significantly more soluble in cold toluene than the amide. |
| Regioisomers (e.g., 6-CF3) | Synthesis byproduct | Similar to product | Chromatography Required: Crystallization rarely separates regioisomers efficiently due to solid solution formation. |
Warning: Do not use strong bases (NaOH) for washing. The 2-Chloro position is activated by the -CF3 and Nitrogen; strong base can displace the Chlorine (SNAr reaction), creating a hydroxy-pyridine impurity that is impossible to remove.
Module 4: Standardized Crystallization Workflow
User Question: Can you provide a baseline SOP for a 10g batch?
Technical Response: This protocol balances yield and purity, utilizing the Ethyl Acetate / Heptane displacement method.
Step-by-Step Protocol
-
Dissolution:
-
Charge 10g of crude solid into a reactor.
-
Add 30 mL Ethyl Acetate (3 vol) .
-
Heat to 65°C . Stir until fully dissolved.
-
Checkpoint: If insolubles remain, filter hot through a 0.45µm PTFE membrane.
-
-
Nucleation Point:
-
Cool slowly to 50°C .
-
Add 10 mL n-Heptane dropwise.
-
Seed: Add 50mg (0.5%) pure crystals.
-
Hold at 50°C for 30 minutes. The solution should turn slightly hazy (nucleation).
-
-
Growth Phase:
-
Add 50 mL n-Heptane over 2 hours via syringe pump or dropping funnel.
-
Critical: Maintain temperature at 45-50°C during addition to prevent oiling.
-
-
Cooling & Isolation:
-
Cool to 0-5°C over 2 hours.
-
Filter using a Buchner funnel.
-
Wash: Wash cake with 20 mL of cold 1:5 EtOAc/Heptane.
-
Dry: Vacuum oven at 45°C for 12 hours.
-
Process Flow Diagram
Figure 2: Optimized workflow for the purification of 2-Chloro-5-(trifluoromethyl)nicotinamide.
References
-
PubChem Compound Summary. 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS 1279217-36-5).[2] National Center for Biotechnology Information. [Link]
- Google Patents.Process for the preparation of 2-chloro-5-trifluoromethyl-pyridine derivatives. (Reference for synthesis precursors and solubility behavior).
Sources
Technical Support Center: Production of 2-Chloro-5-(trifluoromethyl)nicotinamide
Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on impurity avoidance and troubleshooting. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you in your experimental work.
I. Synthesis Overview & Key Challenges
The production of 2-Chloro-5-(trifluoromethyl)nicotinamide typically proceeds via a two-step synthesis from 2-chloro-5-(trifluoromethyl)nicotinic acid. The primary challenges in this process are ensuring complete conversion, preventing the formation of process-related impurities, and controlling the levels of isomeric and over-reacted byproducts.
Synthesis Workflow
Caption: General synthesis pathway for 2-Chloro-5-(trifluoromethyl)nicotinamide.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis and analysis of 2-Chloro-5-(trifluoromethyl)nicotinamide.
Problem 1: Low Yield of the Final Product
Symptoms:
-
Low isolated yield of 2-Chloro-5-(trifluoromethyl)nicotinamide after amidation and work-up.
-
Significant amount of unreacted 2-chloro-5-(trifluoromethyl)nicotinic acid detected by TLC or HPLC.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Acyl Chloride Formation | The conversion of the starting carboxylic acid to the acyl chloride intermediate is a critical step. Insufficient chlorinating agent or deactivation of the reagent can lead to incomplete reaction. | Ensure the use of a sufficient excess of thionyl chloride (typically 1.5-2.0 equivalents). For sluggish reactions, consider gentle heating (e.g., 40-50°C) during the chlorination step. The reaction can be monitored by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid. |
| Hydrolysis of Acyl Chloride | The acyl chloride intermediate is highly susceptible to hydrolysis. The presence of moisture in the reaction setup, solvents, or reagents will convert the acyl chloride back to the starting carboxylic acid. | All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure that the aminating agent, if in solution, is also anhydrous. |
| Inefficient Amidation | The amidation step may be incomplete due to insufficient aminating agent, low reactivity, or side reactions. | Use a sufficient excess of the aminating agent (e.g., ammonia gas or a solution of ammonia in an anhydrous solvent). Ensure efficient mixing during the addition of the acyl chloride to the aminating agent. For less reactive amines, the reaction may require longer reaction times or gentle heating. |
| Product Loss During Work-up | The product may be lost during aqueous work-up if it has some water solubility or if the pH is not optimal for extraction. | Minimize the volume of aqueous washes. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction with an organic solvent to ensure the product is in its neutral form. |
Problem 2: Presence of N,N-dimethylnicotinamide Impurity
Symptoms:
-
An impurity with a molecular weight corresponding to the N,N-dimethyl amide derivative is observed in LC-MS analysis.
Mechanism of Formation:
When catalytic amounts of N,N-dimethylformamide (DMF) are used with thionyl chloride, a Vilsmeier-Haack type reagent is formed. This is the active chlorinating species. However, if the reaction conditions are not carefully controlled, this intermediate can react with the acyl chloride to generate the N,N-dimethyl amide impurity.
Caption: Formation of N,N-dimethylnicotinamide impurity.
Solutions:
| Preventative Measure | Explanation |
| Minimize DMF Catalyst | Use the minimum effective amount of DMF catalyst (typically 0.01-0.05 equivalents). |
| Control Reaction Temperature | Perform the chlorination at room temperature or below. Avoid excessive heating, which can promote the side reaction. |
| Purification | This impurity can often be removed by column chromatography on silica gel. |
Problem 3: Hydrolysis of the Final Product
Symptoms:
-
Appearance of 2-chloro-5-(trifluoromethyl)nicotinic acid in the final product upon storage or during analysis.
Stability Considerations:
Amides are generally stable, but the electron-withdrawing nature of the chloro and trifluoromethyl groups can make the amide bond in 2-Chloro-5-(trifluoromethyl)nicotinamide susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Recommendations:
-
Storage: Store the final product in a cool, dry place. For long-term storage, consider an inert atmosphere.
-
Analytical Sample Preparation: When preparing samples for HPLC analysis, use a neutral or slightly acidic mobile phase or diluent. Avoid prolonged exposure of the sample to strongly basic or acidic conditions.
III. Analytical Troubleshooting: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 2-Chloro-5-(trifluoromethyl)nicotinamide.
Starting Point for HPLC Method Development
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30°C |
Troubleshooting Common HPLC Issues
Issue: Unexpected Peaks in the Chromatogram
-
Identify the Source:
-
Blank Injection: Inject the mobile phase and sample diluent to check for solvent-related or system-related "ghost" peaks.
-
Review Synthesis: Consider all reagents and intermediates used in the synthesis as potential sources of impurities.
-
LC-MS Analysis: If available, use LC-MS to obtain the molecular weight of the unknown peak, which can provide crucial clues to its identity.
-
-
Potential Identities of Unknown Peaks:
| Potential Impurity | Likely Elution Profile (vs. Product) | Confirmation |
| Starting Material (Nicotinic Acid) | More polar, will likely elute earlier. | Spike the sample with a small amount of the starting material and observe if the peak area increases. |
| N,N-dimethylnicotinamide | Polarity can be similar to the product, may co-elute or be closely resolved. | LC-MS to confirm the molecular weight. |
| Isomeric Impurities | May have very similar retention times to the product, requiring a high-resolution HPLC method for separation. | Synthesis and characterization of the potential isomer as a reference standard. |
| Degradation Products (e.g., hydrolysis to the acid) | The corresponding carboxylic acid will be more polar and elute earlier. | Force degradation studies (acidic, basic, oxidative, thermal, photolytic) can help to identify potential degradation products. |
Issue: Poor Peak Shape (Tailing or Fronting)
| Cause | Solution |
| Secondary Interactions with Column | The basic nitrogen on the pyridine ring can interact with residual silanol groups on the silica-based column, causing peak tailing. |
| Sample Overload | Injecting too much sample can lead to peak fronting. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl group in this molecule?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1] Its presence on the pyridine ring decreases the basicity of the ring nitrogen.[1] This can influence the molecule's pharmacokinetic properties and its interactions with biological targets.[1] The -CF3 group is generally stable under typical synthesis and purification conditions.
Q2: Are there any specific safety precautions I should take when working with thionyl chloride?
Yes, thionyl chloride is a corrosive and moisture-sensitive reagent. It reacts violently with water to release toxic gases (SO2 and HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q3: Can I use a different chlorinating agent instead of thionyl chloride?
Other chlorinating agents like oxalyl chloride can also be used, often with a DMF catalyst. The choice of reagent may depend on the specific substrate and desired reaction conditions. However, thionyl chloride is a common and effective choice for this transformation.
Q4: How can I confirm the structure of my final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity of the synthesized 2-Chloro-5-(trifluoromethyl)nicotinamide.
V. References
-
Sokolenko, T. M., Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. [Link]
-
Ishihara Sangyo Kaisha, Ltd. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 40(3), 131-143. [Link]
-
Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
Sources
Validation & Comparative
Advanced Scaffold Analysis: 2-Chloro-5-(trifluoromethyl)nicotinamide vs. Traditional Nicotinamide Derivatives in Drug Discovery
The Evolution of the Nicotinamide Pharmacophore
Nicotinamide (vitamin B3 amide) has long been recognized as a privileged scaffold in medicinal chemistry. However, the native molecule suffers from poor passive membrane permeability and a lack of specific target affinity. To transition this core from a simple vitamin to a potent active pharmaceutical ingredient (API), extensive functionalization is required.
Among the most advanced building blocks available today is 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS:[1]). By introducing a strongly electron-withdrawing trifluoromethyl (-CF3) group and a reactive 2-chloro substituent, this scaffold overcomes the limitations of traditional nicotinamides. It serves as a highly reactive intermediate for synthesizing complex inhibitors targeting kinases (VEGFR-2), epigenetic modulators (ALKBH2, HDAC3), and voltage-gated sodium channels.
Structural and Physicochemical Comparison
The structural modifications on the nicotinamide ring dictate its utility in drug design. Below is a comparative analysis of three primary nicotinamide classes used in contemporary research.
-
2-Chloro-5-(trifluoromethyl)nicotinamide Derivatives: The -CF3 group significantly increases lipophilicity (LogP) and metabolic stability by blocking cytochrome P450-mediated oxidation at the 5-position. The 2-chloro group activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to easily append bulky, hydrophobic tail groups necessary for deep-pocket kinase binding.
-
Hydroxamate-Nicotinamides: These derivatives replace the primary amide with a hydroxamic acid moiety. They are primarily designed as Zinc-Binding Groups (ZBGs) for targeting Histone Deacetylases (e.g., HDAC3). While potent, the hydroxamate group is notorious for metabolic instability, often undergoing rapid in vivo hydrolysis[2].
-
Standard Alkyl-Nicotinamides: Lacking halogenation, these derivatives rely on simple alkyl extensions. They exhibit high aqueous solubility but generally fail to achieve the sub-micromolar target affinities required for modern oncology or neurology drugs.
Table 1: Quantitative Performance Comparison of Nicotinamide Scaffolds
| Scaffold / Derivative Class | Primary Target(s) | Representative IC50 | Key Structural Advantage | Metabolic Stability |
| CF3/Cl-Nicotinamides | VEGFR-2, ALKBH2 | 31 nM – 117 nM | High lipophilicity, SNAr reactive site | High (CF3 blocks oxidation) |
| Hydroxamate-Nicotinamides | HDAC3 | 694 nM | Strong Zinc-Binding Group (ZBG) | Low (Hydroxamate hydrolysis) |
| Standard Nicotinamides | PARP1, General | >10,000 nM | High aqueous solubility | Moderate (Rapid clearance) |
Target-Specific Performance Metrics
A. VEGFR-2 Inhibition (Anti-Angiogenesis)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic cancer therapies. Advanced nicotinamide derivatives synthesized from halogenated scaffolds have shown exceptional promise. Recent in vitro studies demonstrate that highly functionalized nicotinamides can inhibit VEGFR-2 with IC50 values as low as 77.02 nM [3], closely rivaling the FDA-approved drug Sorafenib (IC50 = 53.65 nM). Furthermore, specific benzamidobenzoyl-hydrazono derivatives of nicotinamide have yielded IC50 values of 0.1174 µM , inducing significant apoptosis in HepG2 cancer cell lines via Caspase-3 and Caspase-9 activation[4].
B. ALKBH2 Inhibition (DNA Demethylase)
AlkB homolog 2 (ALKBH2) is a DNA demethylase overexpressed in glioblastoma. Standard nicotinamides cannot penetrate the cell membrane effectively to reach nuclear targets. However, lipophilic nicotinamide derivatives (such as AH2-15c) have recently been discovered as the first potent and selective ALKBH2 inhibitors, achieving an IC50 of 0.031 µM in fluorescence polarization assays[5]. The superior cell membrane permeability is directly attributed to the optimized lipophilic balance of the modified nicotinamide core.
C. HDAC3 Inhibition (Epigenetic Modulation)
While CF3-nicotinamides excel in kinase inhibition, the hydroxamate-nicotinamide class dominates HDAC3 inhibition. Compounds like "6b" have demonstrated an IC50 of 0.694 µM against HDAC3[2]. However, researchers are actively trying to replace the hydroxamate ZBG with non-hydroxamate nicotinamide derivatives to mitigate the metabolic abnormalities associated with strong zinc chelation.
Figure 1: Synthetic workflow and comparative target affinity of the 2-Chloro-5-(CF3) scaffold.
Experimental Methodologies
To ensure scientific rigor, the following protocols outline the synthesis and biological validation of a target API using the 2-Chloro-5-(trifluoromethyl)nicotinamide scaffold. These protocols are designed as self-validating systems.
Protocol 1: Synthesis of a VEGFR-2 Inhibitor via SNAr
Objective: Couple a hydrophobic aniline derivative to the 2-position of 2-Chloro-5-(trifluoromethyl)nicotinamide.
-
Preparation: Dissolve 1.0 eq of 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS 1279217-36-5) and 1.2 eq of the target aniline in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Anhydrous DMF is critical. The presence of water would lead to competitive hydrolysis of the highly reactive 2-chloro position, reducing the yield of the desired aminated product.
-
-
Base Addition: Add 2.5 eq of Potassium Carbonate (K2CO3).
-
Causality: K2CO3 acts as a mild, non-nucleophilic base. It deprotonates the incoming aniline to enhance its nucleophilicity without attacking the electrophilic pyridine core itself.
-
-
Reaction & Monitoring: Heat the mixture to 80°C under an inert argon atmosphere for 12 hours.
-
Self-Validation Step: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is only deemed complete when the m/z 224.5 peak (starting material) is entirely replaced by the product mass. If starting material persists, the temperature is incrementally increased.
-
-
Workup: Pour the mixture into ice water to precipitate the highly lipophilic product. Filter, wash with cold water, and recrystallize from ethanol.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: Quantify the IC50 of the synthesized nicotinamide derivative.
-
Assay Setup: Utilize a homogeneous time-resolved fluorescence (HTRF) kinase assay kit. Incubate recombinant VEGFR-2 kinase domain with the synthesized inhibitor at concentrations ranging from 1 nM to 10 µM in a 384-well plate.
-
Substrate Addition: Add the biotinylated peptide substrate and ATP.
-
Causality: ATP must be added precisely at its predetermined Michaelis constant (
) for VEGFR-2. Using saturating ATP levels would artificially outcompete the inhibitor (assuming competitive Type I/II binding), leading to a falsely elevated IC50.
-
-
Detection: Add the Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read the fluorescence emission at 620 nm and 665 nm.
-
Self-Validation Step: Run Sorafenib in parallel as a positive control. The assay data is only accepted if the Sorafenib IC50 falls strictly within the laboratory's historical quality control range (e.g., 50–60 nM).
-
Figure 2: Mechanistic pathway of VEGFR-2 inhibition and apoptosis induction by advanced nicotinamide derivatives.
Conclusion
While standard nicotinamide and hydroxamate-derivatives have their specific niches, the 2-Chloro-5-(trifluoromethyl)nicotinamide scaffold provides unparalleled advantages for modern drug discovery. Its unique combination of a highly reactive SNAr site and a metabolically stabilizing, lipophilic -CF3 group makes it the superior choice for developing potent, cell-permeable inhibitors against complex targets like VEGFR-2 and ALKBH2.
References
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed (NIH).[Link]
-
Discovery of a new anticancer nicotinamide analog that targets the VEGFR-2 enzyme: a computer-assisted drug design (CADD) story. ResearchGate.[Link]
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.[Link]
-
Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry (RSC Publishing).[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of "2-Chloro-5-(trifluoromethyl)nicotinamide" analogs
An in-depth technical analysis and comparison guide for medicinal chemists and drug development professionals evaluating pyridine-based scaffolds for targeted therapeutics.
Executive Summary: The Rise of the Nicotinamide Scaffold
In the pursuit of non-opioid analgesics, the voltage-gated sodium channel NaV1.8 has emerged as a genetically validated target for peripheral pain management[1]. At the heart of this pharmacological breakthrough lies a privileged chemical building block: 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5).
This guide objectively compares the structure-activity relationship (SAR) of 2-chloro-5-(trifluoromethyl)nicotinamide against its alternative regioisomers. By analyzing both its synthetic reactivity (via Nucleophilic Aromatic Substitution, SNAr) and its biological translation into NaV1.8 inhibitors, we provide a comprehensive framework for researchers designing next-generation therapeutics.
Mechanistic Grounding: The NaV1.8 Target and Scaffold Logic
NaV1.8 channels are predominantly expressed in the peripheral nociceptive neurons of the dorsal root ganglia (DRG). Because they are largely absent in the central nervous system (CNS) and cardiac tissue, selectively inhibiting NaV1.8 halts pain signals before they reach the brain, circumventing the addiction and respiratory depression risks associated with opioids [2].
The 2-amino-5-(trifluoromethyl)nicotinamide pharmacophore—derived directly from 2-chloro-5-(trifluoromethyl)nicotinamide—is uniquely suited to bind the Voltage-Sensing Domain 2 (VSD2) of the NaV1.8 channel. The trifluoromethyl (
Fig 1: NaV1.8-mediated peripheral pain signaling pathway and selective inhibition mechanism.
SAR Analysis & Analog Comparison
When designing a library of NaV1.8 inhibitors, selecting the correct starting regioisomer is the most critical decision. The position of the chloro and
Synthetic Reactivity (The Electrophile LUMO)
In SNAr reactions, the pyridine nitrogen acts as an electron-withdrawing group (EWG) that stabilizes the anionic Meisenheimer intermediate. In 2-chloro-5-(trifluoromethyl)nicotinamide , the
Conversely, in the 6-chloro-5-(trifluoromethyl)nicotinamide alternative, the
Biological Affinity (VSD2 Binding)
The spatial arrangement of the final molecule dictates target affinity. If the
Quantitative Data Summary
Table 1: Comparative SAR Data of Chlorinated Trifluoromethyl-Nicotinamide Scaffolds
| Scaffold Regioisomer | SNAr Reactivity | Steric Hindrance at Reactive Site | Typical NaV1.8 IC50 (Derivative) | Mechanistic Rationale |
| 2-Chloro-5-(CF3)nicotinamide | Very High | Low | < 50 nM | Para-CF3 optimally lowers LUMO; excellent VSD2 binding geometry. |
| 6-Chloro-5-(CF3)nicotinamide | High | High | ~ 200 nM | Ortho-CF3 to Cl creates steric clash during nucleophilic attack. |
| 2-Chloro-4-(CF3)nicotinamide | Moderate | Low | > 1000 nM | CF3 at C4 forces C3-carboxamide out of planarity, ruining target affinity. |
| 2-Chloro-6-(CF3)nicotinamide | High | Low | ~ 500 nM | CF3 at C6 reduces pyridine basicity, altering the pharmacophore pKa. |
Experimental Protocol: Catalyst-Free SNAr Amination
Traditional Buchwald-Hartwig cross-couplings require expensive Palladium catalysts and specialized ligands. However, because the 2-chloro position of 2-chloro-5-(trifluoromethyl)nicotinamide is highly activated, a greener, catalyst-free SNAr approach is highly efficient and scalable [5].
Objective: Synthesize a 2-amino-5-(trifluoromethyl)nicotinamide intermediate for NaV1.8 screening.
Step-by-Step Methodology:
-
Electrophile Solvation: Dissolve 1.0 equivalent of 2-chloro-5-(trifluoromethyl)nicotinamide in a polar aprotic solvent (e.g., DMF or NMP, 0.5 M). Causality: Polar aprotic solvents stabilize the highly polar transition state of the Meisenheimer complex without hydrogen-bonding to the nucleophile.
-
Nucleophile Addition: Add 1.2 equivalents of the target primary or secondary amine.
-
Acid Scavenging: Add 2.0 equivalents of
-Diisopropylethylamine (DIPEA) or anhydrous . Causality: The base neutralizes the HCl byproduct generated during the elimination step, preventing the protonation (and subsequent deactivation) of the nucleophilic amine. -
Thermal Activation: Heat the reaction mixture to 80–100 °C under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The successful addition-elimination sequence is confirmed by the complete disappearance of the starting material mass (
224.5) and the appearance of the desired product mass. -
Workup & Isolation: Cool the mixture to room temperature and quench with ice-cold water. The highly lipophilic product will precipitate. Isolate via vacuum filtration and wash with cold water, followed by recrystallization in ethanol/water.
Fig 2: Step-by-step SNAr synthetic workflow for generating 2-amino nicotinamide analogs.
Conclusion
When developing peripheral NaV1.8 inhibitors, the choice of the pyridine scaffold dictates the success of the entire discovery program. 2-Chloro-5-(trifluoromethyl)nicotinamide stands out as the optimal building block. Its precise stereoelectronic profile allows for rapid, high-yielding SNAr diversification, while its structural geometry perfectly accommodates the stringent binding requirements of the NaV1.8 voltage-sensing domain. Alternatives like the 4-CF3 or 6-chloro isomers introduce severe synthetic bottlenecks and detrimental steric clashes that abrogate biological efficacy.
References
-
Semantic Scholar. "Beyond Opioids: A Review of Suzetrigine for Acute Pain Management." Accessed March 5, 2026.[Link]
-
Wikipedia. "Suzetrigine." Accessed March 5, 2026.[Link]
-
ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." Accessed March 5, 2026.[Link]
- Google Patents. "Pyridine carboxamide compounds for inhibiting nav1.8 (WO2020014246A1)." Accessed March 5, 2026.
-
National Institutes of Health (NIH). "Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain." Accessed March 5, 2026.[Link]
Publishing Comparison Guide: Validation of Analytical Methods for 2-Chloro-5-(trifluoromethyl)nicotinamide
Executive Summary
As a Senior Application Scientist, I frequently oversee the analytical lifecycle of complex halogenated heteroaromatics. 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5) is a high-value intermediate utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs), including NaV1.8 inhibitors. Validating analytical methods for this compound is not a mere regulatory formality; it requires a deep mechanistic understanding of its physicochemical behavior.
This guide objectively compares the primary analytical modalities (HPLC-UV, LC-MS/MS, and GC-FID) used for its characterization, explains the causality behind critical chromatographic choices, and provides a self-validating experimental protocol fully compliant with the latest[1].
Chemical Context & Mechanistic Causality
To design a robust analytical method, we must first deconstruct the molecule. 2-Chloro-5-(trifluoromethyl)nicotinamide presents three distinct structural challenges that dictate our instrumental approach:
-
The Pyridine Ring (Basicity): The nitrogen atom in the pyridine ring is weakly basic. At a neutral pH, it exists in a state of dynamic partial protonation. If analyzed on a standard silica-based column, this nitrogen will interact with residual, unendcapped silanols via ion-exchange mechanisms, resulting in severe peak tailing.
-
The Trifluoromethyl (-CF₃) Group (Fluorophilicity): The highly electronegative -CF₃ group pulls electron density away from the aromatic ring, significantly decreasing the pKa of the pyridine nitrogen[2]. Furthermore, this group exhibits unique dipole moments that alter traditional hydrophobic retention, requiring specialized stationary phases to separate the API from closely related des-fluoro impurities[3].
-
The Carboxamide Group (Polarity): This moiety acts as both a hydrogen bond donor and acceptor, increasing the molecule's overall polarity and susceptibility to hydrolysis under extreme pH conditions.
The Causality of Method Design: Because of these properties, novice chromatographers using standard C18 columns and neutral water/methanol gradients will fail to achieve baseline resolution. A scientifically sound method must utilize a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid) to fully protonate the pyridine nitrogen, forcing it into a single uniform state for sharp peak symmetry. Additionally, utilizing a Pentafluorophenyl (PFP) stationary phase exploits orthogonal fluorophilic and π-π interactions, offering superior selectivity over purely hydrophobic C18 columns[4].
Comparative Analysis of Analytical Modalities
No single instrument can validate the entire purity profile of 2-Chloro-5-(trifluoromethyl)nicotinamide. The table below compares the performance of three orthogonal techniques required for comprehensive batch release.
Table 1: Modality Comparison for Fluorinated Nicotinamides
| Analytical Modality | Primary Application | Sensitivity (LOD) | Mechanistic Advantage | Limitations |
| HPLC-UV (PDA) | Assay & Related Substances (Purity) | ~0.01% (100 ppm) | The conjugated pyridine ring provides strong UV absorbance at 260 nm. Highly reproducible for routine QA/QC. | Lacks structural identification capabilities; cannot detect non-chromophoric impurities. |
| LC-MS/MS (QQQ) | Trace Genotoxic Impurities (PGIs) | < 1 ppm | Multiple Reaction Monitoring (MRM) filters out matrix noise, providing absolute structural specificity based on mass-to-charge (m/z) transitions. | High instrument cost; subject to ion suppression from the sample matrix. |
| GC-FID (Headspace) | Residual Solvents (e.g., Ethyl Acetate) | ~10 ppm | Exploits the volatility of synthesis solvents, separating them entirely from the non-volatile API matrix. | Unsuitable for the intact API due to thermal degradation of the carboxamide group at high injector temperatures. |
Method Selection & Validation Workflow
The following decision matrix illustrates the autonomous workflow for selecting the appropriate analytical modality based on the target analyte profile, culminating in ICH Q2(R2) validation[5].
Caption: Workflow for selecting and validating analytical modalities for fluorinated nicotinamides.
Self-Validating Experimental Protocol: Stability-Indicating HPLC-UV
A scientifically rigorous protocol must be a self-validating system —meaning the method inherently proves its own reliability during every sequence through built-in controls. Below is the step-by-step methodology for validating the HPLC-UV assay.
Step 1: System Configuration
-
Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.0).
-
Mobile Phase B: LC-MS Grade Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: Photodiode Array (PDA) extracted at 220 nm and 260 nm.
Step 2: System Suitability Testing (SST) - The Internal Control
-
Action: Inject a resolution standard containing 2-Chloro-5-(trifluoromethyl)nicotinamide and its closest synthetic precursor (e.g., 2-chloro-nicotinamide).
-
Causality: This step proves the system's baseline resolving power before any actual samples are analyzed.
-
Acceptance: Resolution (
) must be ; Tailing factor ( ) must be . If these fail, the run automatically aborts, preventing the generation of invalid data.
Step 3: Specificity via Forced Degradation
-
Action: Subject the API to extreme stress: 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light (ICH Q1B). Inject the stressed samples.
-
Causality: We must prove the method is "stability-indicating." By forcing the carboxamide to hydrolyze into a carboxylic acid, we verify that no degradation products co-elute with the main API peak. The PDA detector calculates a "Peak Purity Angle," which must remain below the "Peak Purity Threshold" to confirm absolute specificity[1].
Step 4: Linearity & Range
-
Action: Prepare 5 concentration levels ranging from 50% to 150% of the nominal working concentration (e.g., 0.25 to 0.75 mg/mL).
-
Causality: Ensures the UV detector's response is directly proportional to the analyte concentration across the entire operational range, preventing signal saturation.
Step 5: Accuracy via Spike Recovery
-
Action: Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels in triplicate.
-
Causality: Validates that the sample matrix does not suppress or artificially enhance the analyte signal. Achieving near 100% recovery proves the extraction efficiency is absolute.
Quantitative Validation Data
The following table summarizes the expected validation parameters and acceptance criteria for 2-Chloro-5-(trifluoromethyl)nicotinamide, demonstrating strict adherence to ICH Q2(R2) mandates[5].
Table 2: Summary of HPLC-UV Validation Parameters
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (Typical) | Status |
| System Suitability ( | Pass | ||
| Specificity (Peak Purity) | Angle < Threshold | Angle: 0.124 < Threshold: 0.280 | Pass |
| Linearity ( | Pass | ||
| Method Precision (%RSD) | Pass | ||
| Accuracy (% Recovery) | Pass | ||
| Limit of Quantitation (LOQ) | Signal-to-Noise | Pass |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]
-
2-Chloro-5-(trifluoromethyl)pyridine Compound Summary (CID 92342) Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents Source: PubMed Central (PMC) URL:[Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Analytical Comparison Guide: Assessing the Cross-Reactivity of 2-Chloro-5-(trifluoromethyl)nicotinamide in Pyridinecarboxamide Assays
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Method Comparison & Experimental Guide
Introduction: The Analytical Challenge of Fluorinated Pyridinecarboxamides
In the development of multikinase inhibitors (e.g., sorafenib analogs) and advanced agrochemicals, the pyridinecarboxamide scaffold is a privileged structure [1]. During metabolic degradation or synthetic scale-up, low-molecular-weight intermediates and degradants such as 2-Chloro-5-(trifluoromethyl)nicotinamide (CAS: 1279217-36-5) are frequently generated.
Because this compound shares a high degree of structural homology—specifically the trifluoromethyl-pyridine ring and the primary amide—with parent active pharmaceutical ingredients (APIs), it poses a significant cross-reactivity risk in high-throughput immunoassays. When therapeutic drug monitoring (TDM) or pharmacokinetic screening relies on competitive Enzyme-Linked Immunosorbent Assays (ELISA), the presence of 2-Chloro-5-(trifluoromethyl)nicotinamide can lead to false-positive signal amplification, skewing pharmacokinetic data[2].
This guide objectively compares the performance of Competitive ELISA against LC-MS/MS for differentiating this specific cross-reactant, providing self-validating protocols and mechanistic insights.
Mechanistic Basis of Assay Interference
To understand why 2-Chloro-5-(trifluoromethyl)nicotinamide interferes with immunoassays, we must look at the epitope recognition of polyclonal and monoclonal antibodies raised against pyridinecarboxamide drugs. Antibodies typically recognize the highly electronegative
Figure 1: Mechanism of cross-reactivity in a competitive ELISA format where the metabolite competes for limited antibody binding sites.
Metabolic Generation Pathway
In vivo, complex pyridinecarboxamides undergo N-dealkylation via Cytochrome P450 enzymes, followed by amidase-driven cleavage, yielding simplified nicotinamide derivatives [3].
Figure 2: Enzymatic degradation pathway yielding 2-Chloro-5-(trifluoromethyl)nicotinamide.
Platform Comparison: Competitive ELISA vs. LC-MS/MS
When screening samples containing 2-Chloro-5-(trifluoromethyl)nicotinamide, selecting the right analytical platform is a balance between throughput and specificity.
| Feature | Competitive ELISA | LC-MS/MS (MRM Mode) |
| Primary Principle | Antibody-antigen competitive binding | Chromatographic separation + Mass-to-charge ratio |
| Throughput | High (96/384-well plates, ~2 hours) | Medium (5-10 min per sample run) |
| Cross-Reactivity | Moderate to High (2.5% - 15% depending on Ab) | Zero (Distinguished by exact mass and retention time) |
| Limit of Detection (LOD) | ~0.04 µg/mL | ~0.001 µg/mL (1 ng/mL) |
| Matrix Effects | High (requires extensive blocking) | Low (mitigated by stable isotope internal standards) |
| Best Use Case | Rapid initial screening of large cohorts | Definitive quantification and pharmacokinetic profiling |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology: every reagent choice serves a specific physicochemical purpose.
Protocol A: Assessing ELISA Cross-Reactivity
Objective: Quantify the extent to which 2-Chloro-5-(trifluoromethyl)nicotinamide mimics the parent API in an immunoassay.
-
Plate Coating: Coat a 96-well microtiter plate with the API-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
-
Causality: The high pH ensures the primary amines of the BSA carrier are unprotonated, facilitating hydrophobic and electrostatic binding to the polystyrene plate.
-
-
Blocking: Wash the plate 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Block with 1% Casein in PBS for 1 hour at 37°C.
-
Causality: Casein is preferred over BSA here to prevent false-positive background signals, as the coating antigen already utilizes a BSA carrier.
-
-
Competitive Binding: Add 50 µL of standard solutions of 2-Chloro-5-(trifluoromethyl)nicotinamide (ranging from 0.01 to 100 µg/mL) and 50 µL of the primary anti-pyridinecarboxamide antibody. Incubate for 1 hour at room temperature.
-
Signal Generation: Wash 5x with PBST. Add HRP-conjugated secondary antibody (1:5000). Incubate for 30 mins. Wash 5x. Add TMB substrate for 15 mins, then stop with 1M
. -
Validation: Read absorbance at 450 nm. Calculate the Cross-Reactivity (CR) percentage using the formula:
Protocol B: LC-MS/MS Quantification (The Orthogonal Standard)
Objective: Achieve absolute quantification of the metabolite without antibody interference.
-
Sample Preparation (Protein Precipitation): To 50 µL of serum, add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g.,
-nicotinamide). Vortex for 30s, centrifuge at 14,000 x g for 10 mins.-
Causality: Acetonitrile disrupts the hydration shell of serum proteins, causing them to precipitate, while the internal standard corrects for any matrix-induced ion suppression during mass spectrometry.
-
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as an ion-pairing agent and provides the necessary protons (
) to efficiently ionize the amide nitrogen of the nicotinamide in the ESI+ source.
-
-
Mass Spectrometry (MRM Parameters):
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
Precursor Ion (Q1):
225.0 (Calculated for ). -
Product Ions (Q3):
208.0 (Quantifier, loss of ) and 181.0 (Qualifier, loss of ). -
Collision Energy: 15 eV for Quantifier, 25 eV for Qualifier.
-
Experimental Data: Cross-Reactivity Profile
The following table summarizes typical validation data when comparing the parent API against the 2-Chloro-5-(trifluoromethyl)nicotinamide metabolite across both platforms.
| Analyte | ELISA | ELISA Cross-Reactivity (%) | LC-MS/MS Retention Time (min) | LC-MS/MS LOD (ng/mL) |
| Parent API (Sorafenib analog) | 0.05 | 100% | 4.20 | 1.5 |
| 2-Chloro-5-(CF3)nicotinamide | 1.85 | 2.70% | 2.15 | 0.8 |
| Blank Serum Matrix | > 100 | < 0.01% | N/A | N/A |
Data Interpretation: While a 2.7% cross-reactivity in ELISA might seem low, in late-stage pharmacokinetic clearance where the parent API concentration drops and the metabolite accumulates, this 2.7% can falsely elevate the perceived half-life of the drug [1]. LC-MS/MS successfully resolves the two compounds chromatographically (2.15 min vs 4.20 min) and by distinct mass transitions, eliminating this error.
Conclusion
For early-stage, high-throughput screening, competitive ELISA remains a powerful tool. However, researchers must rigorously characterize the cross-reactivity of fluorinated pyridinecarboxamide intermediates like 2-Chloro-5-(trifluoromethyl)nicotinamide . If the assay exhibits
References
-
Saita, T., Yamamoto, Y., Noda, S., Shioya, M., Hira, D., Andoh, A., Morita, S., Terada, T., & Shin, M. (2015). Quantification of Sorafenib in Human Serum by Competitive Enzyme-Linked Immunosorbent Assay. Biological and Pharmaceutical Bulletin, 38(11), 1764-1769.[Link]
-
Wilhelm, S., Carter, C., Lynch, M., Lowinger, T., Dumas, J., Smith, R. A., Schwartz, B., Simantov, R., & Kelley, S. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835–844.[Link]
A Comparative Guide to the Metabolic Stability of 2-Chloro-5-(trifluoromethyl)nicotinamide and Its Analogs
This guide provides an in-depth comparison of the metabolic stability of 2-Chloro-5-(trifluoromethyl)nicotinamide and a series of its structural analogs. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how specific structural modifications influence a compound's metabolic fate. By elucidating these structure-metabolism relationships (SMR), this document aims to guide rational drug design and lead optimization efforts.
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic efficacy.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to accumulation and toxicity.[2][3] Therefore, a thorough understanding and optimization of metabolic stability are paramount in the journey from a chemical entity to a successful therapeutic agent.[4][5]
The focus of this guide, 2-Chloro-5-(trifluoromethyl)nicotinamide, belongs to the pyridine class of compounds, which are prevalent scaffolds in numerous approved drugs.[6][7] The presence of a trifluoromethyl (CF3) group and a chlorine atom on the pyridine ring is expected to significantly influence its interaction with metabolic enzymes and, consequently, its stability.[8][9] This guide will dissect these influences through a comparative analysis with rationally designed analogs, supported by a detailed experimental protocol for in vitro assessment.
The Enzymatic Gauntlet: Understanding Drug Metabolism
The liver is the primary organ responsible for drug metabolism, a process broadly divided into Phase I and Phase II reactions.[5][10] Phase I reactions, primarily oxidations, reductions, and hydrolyses, are often mediated by the superfamily of Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[11][12] For pyridine-containing compounds, CYP-mediated oxidation of the electron-rich aromatic ring is a common metabolic pathway.[13][14]
In addition to CYPs, other enzymes can play a significant role. Aldehyde oxidases (AOX), for instance, are cytosolic enzymes known to metabolize aza-heterocycles like pyridine and nicotinamide derivatives.[15][16][17] The metabolism of nicotinamide itself can proceed through several pathways, including N-methylation and oxidation by both CYPs and AOX.[18]
The structural features of 2-Chloro-5-(trifluoromethyl)nicotinamide—specifically the electron-withdrawing trifluoromethyl and chloro groups—are anticipated to decrease the electron density of the pyridine ring. This modification can render the ring less susceptible to electrophilic attack by CYP enzymes, a common strategy to enhance metabolic stability.[8][9] This guide will explore the validity of this hypothesis by comparing the parent compound to analogs where these key functional groups are altered.
Experimental Design: The Liver Microsomal Stability Assay
To quantitatively assess and compare metabolic stability, the in vitro liver microsomal stability assay is a robust and widely adopted method in early drug discovery.[19][20][21] This assay utilizes the subcellular fraction of the liver (microsomes) that contains a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[10][11] It is a cost-effective and high-throughput method for determining key metabolic parameters like half-life (t½) and intrinsic clearance (CLint), which allow for the ranking of compounds based on their metabolic lability.[11][19]
Causality Behind Experimental Choices
-
Why Liver Microsomes? We select liver microsomes because they are enriched with CYP enzymes, the primary drivers of Phase I metabolism for a vast number of drugs.[10][11] This makes the assay highly relevant for predicting in vivo hepatic clearance.
-
The Role of NADPH: The cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is essential for the catalytic activity of CYP enzymes.[10] Incubations are run with and without NADPH to distinguish between CYP-mediated metabolism and other potential degradation pathways.
-
Time-Point Sampling: Samples are taken at multiple time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent compound.[22][23] This allows for the calculation of the rate of metabolism.
-
Quenching the Reaction: The reaction is stopped at each time point by adding a cold organic solvent like acetonitrile.[11][22] This serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it prepares the sample for analysis.
-
Analytical Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for quantifying the remaining parent compound due to its high sensitivity, selectivity, and reproducibility.[11]
Detailed Step-by-Step Methodology
-
Preparation of Reagents:
-
Reaction Mixture Preparation:
-
Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
In a 96-well plate, add the diluted HLM suspension.
-
Add the test compound or analog to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[22]
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with continuous shaking.[22]
-
-
Time-Point Sampling and Reaction Termination:
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the termination plate to pellet the precipitated proteins.[22]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Data Presentation and Comparative Analysis
To illustrate the principles of SMR, we present hypothetical experimental data for 2-Chloro-5-(trifluoromethyl)nicotinamide and five rationally selected analogs. These analogs were designed to probe the specific contributions of the chloro and trifluoromethyl substituents to metabolic stability.
-
Parent: 2-Chloro-5-(trifluoromethyl)nicotinamide
-
Analog 1: 2-Chloro-5-methylnicotinamide (CF3 replaced with CH3)
-
Analog 2: 2-Chloro-nicotinamide (CF3 group removed)
-
Analog 3: 2-Methoxy-5-(trifluoromethyl)nicotinamide (Cl replaced with OCH3)
-
Analog 4: 5-(Trifluoromethyl)nicotinamide (Cl group removed)
-
Analog 5: 2-Chloro-6-(trifluoromethyl)nicotinamide (Positional isomer)
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (Hypothetical Data)
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Classification |
| Parent | 2-Chloro-5-(trifluoromethyl)nicotinamide | 75 | 9.2 | High |
| Analog 1 | 2-Chloro-5-methylnicotinamide | 25 | 27.7 | Moderate |
| Analog 2 | 2-Chloro-nicotinamide | 18 | 38.5 | Low |
| Analog 3 | 2-Methoxy-5-(trifluoromethyl)nicotinamide | 12 | 57.8 | Low |
| Analog 4 | 5-(Trifluoromethyl)nicotinamide | 40 | 17.3 | Moderate-High |
| Analog 5 | 2-Chloro-6-(trifluoromethyl)nicotinamide | >120 | <5.8 | Very High |
Analysis of Structure-Metabolism Relationships
-
The Impact of the Trifluoromethyl Group: The comparison between the Parent compound (t½=75 min) and Analog 1 (t½=25 min) and Analog 2 (t½=18 min) strongly suggests a stabilizing effect of the trifluoromethyl group. Replacing the CF3 group with a metabolically labile methyl group (Analog 1) or removing it entirely (Analog 2) leads to a significant increase in metabolic clearance. This supports the hypothesis that the potent electron-withdrawing nature of the CF3 group deactivates the pyridine ring, making it less susceptible to oxidative metabolism by CYPs.[8][9]
-
The Role of the Chloro Group: Comparing the Parent (t½=75 min) with Analog 4 (t½=40 min) reveals that the chloro group also contributes significantly to metabolic stability. Its electron-withdrawing properties further protect the aromatic ring. Conversely, replacing the chloro group with an electron-donating methoxy group (Analog 3 , t½=12 min) dramatically decreases stability. The methoxy group not only activates the ring towards oxidation but also presents a new, easily metabolizable site (O-demethylation).[25]
-
Positional Isomerism: The most striking result is the exceptional stability of Analog 5 (t½ >120 min), where the trifluoromethyl group is moved to the 6-position. This suggests that in addition to electronic effects, steric hindrance plays a crucial role. The bulky CF3 group adjacent to the pyridine nitrogen may physically block the active site of metabolic enzymes, preventing oxidation at the nitrogen or the adjacent carbon atoms, which are common sites of metabolism.[1]
Potential Metabolic Pathways
Based on the known metabolism of pyridine and related heterocycles, the primary metabolic pathways for 2-Chloro-5-(trifluoromethyl)nicotinamide likely involve oxidation of the pyridine ring.[13][18] The stability data suggests that the electron-withdrawing substituents effectively shield the ring from these attacks. The primary metabolic "soft spot" for the less stable analogs is likely aromatic hydroxylation.
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A Comparative Analysis of Synthetic Routes to 2-Chloro-5-(trifluoromethyl)nicotinamide and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)nicotinamide is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its structural motif, featuring a trifluoromethyl group on the pyridine ring, imparts unique physicochemical properties that are highly sought after in modern drug discovery. This guide provides an in-depth comparative analysis of the prevalent synthetic pathways to this valuable compound, with a focus on the strategic selection of precursors and the rationale behind key experimental choices. By understanding the nuances of each route, researchers can make informed decisions to optimize their synthetic strategies for efficiency, cost-effectiveness, and scalability.
Core Precursor: 2-Chloro-5-(trifluoromethyl)pyridine - A Strategic Linchpin
The most common and strategically important precursor to 2-Chloro-5-(trifluoromethyl)nicotinamide is 2-Chloro-5-(trifluoromethyl)pyridine . The synthesis of this key intermediate itself presents several options, each with distinct advantages and disadvantages. A primary and economically viable starting material for many of these routes is 3-picoline (3-methylpyridine).[1][3]
Synthetic Pathways to 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline
The transformation of 3-picoline to 2-Chloro-5-(trifluoromethyl)pyridine typically involves a multi-step process that includes chlorination of the pyridine ring and conversion of the methyl group to a trifluoromethyl group.
Route A: Stepwise Chlorination and Fluorination
This traditional approach involves a sequence of reactions to introduce the chloro and trifluoromethyl functionalities.[2]
-
N-Oxidation: 3-Picoline is first converted to its N-oxide.
-
Ring Chlorination: The N-oxide is then chlorinated to yield 2-chloro-5-methylpyridine.
-
Side-Chain Chlorination: The methyl group is subsequently chlorinated to form 2-chloro-5-(trichloromethyl)pyridine.[1]
-
Fluorination: The final step involves a halogen exchange reaction, typically using a fluorinating agent like anhydrous potassium fluoride, to produce 2-chloro-5-(trifluoromethyl)pyridine.[1]
Route B: Simultaneous Vapor-Phase Chlorination/Fluorination
An alternative, more direct method involves a high-temperature, gas-phase reaction.[3] This process has the advantage of being a one-step conversion from 3-picoline, potentially leading to higher throughput. However, it often requires specialized equipment and can lead to the formation of multi-chlorinated by-products, necessitating careful control of reaction conditions such as temperature and the molar ratio of chlorine gas.[3]
Comparative Analysis of Precursor Synthesis Routes
| Parameter | Route A: Stepwise Chlorination & Fluorination | Route B: Simultaneous Vapor-Phase Reaction | References |
| Starting Material | 3-Picoline | 3-Picoline | [1][2][3] |
| Key Intermediates | 3-Picoline N-oxide, 2-chloro-5-methylpyridine, 2-chloro-5-(trichloromethyl)pyridine | None (direct conversion) | [1][2] |
| Reaction Conditions | Generally milder, liquid-phase reactions | High temperature (>300°C), vapor-phase | [3] |
| Advantages | Good control over each step, potentially higher purity of the final product, less specialized equipment. | One-step process, potentially higher throughput. | [1][2][3] |
| Disadvantages | Multi-step process, potentially lower overall yield due to multiple transformations. | Formation of multi-chlorinated by-products is common, requires specialized equipment, harsh reaction conditions. | [3] |
From Precursor to Product: Synthesizing 2-Chloro-5-(trifluoromethyl)nicotinamide
Once the key precursor, 2-chloro-5-(trifluoromethyl)pyridine, is obtained, the subsequent steps to generate the target nicotinamide are more direct. A critical intermediate in this latter stage is 2-Chloro-5-(trifluoromethyl)nicotinic acid .
Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic acid
The conversion of 2-chloro-5-(trifluoromethyl)pyridine to the corresponding nicotinic acid can be achieved through various methods, including oxidation of a precursor with a suitable functional group at the 3-position.
A more direct approach involves the functionalization of the pyridine ring. For instance, palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported as a method to introduce a carboxyl group.
Final Amidation Step
The final step in the synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide is the amidation of 2-Chloro-5-(trifluoromethyl)nicotinic acid. This is a standard organic transformation that can be accomplished using several well-established methods.
Method 1: Acid Chloride Formation Followed by Amination
-
Acid Chloride Formation: The nicotinic acid is first converted to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]
-
Amination: The resulting acid chloride is then reacted with an ammonia source (e.g., gaseous ammonia, ammonium hydroxide) to form the desired nicotinamide.[4]
Method 2: Direct Amidation using Coupling Reagents
Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide) in the presence of an amine.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
This protocol details the side-chain chlorination of 2-chloro-5-methylpyridine, a key step in Route A.
Materials:
-
2-Chloro-5-methylpyridine
-
Chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
o-Dichlorobenzene (solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and condenser, dissolve 2-chloro-5-methylpyridine in o-dichlorobenzene.
-
Add a catalytic amount of AIBN (typically 5-8% by mass of the starting material).[1]
-
Heat the reaction mixture to 120-140°C with stirring.[1]
-
Slowly and continuously bubble chlorine gas through the reaction mixture.[1]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically 18-20 hours).[1]
-
Upon completion, cool the reaction mixture and carefully remove the solvent under reduced pressure to obtain crude 2-chloro-5-(trichloromethyl)pyridine. Further purification may be achieved by distillation or crystallization.
Causality: The use of AIBN as a radical initiator is crucial for the free-radical chlorination of the methyl group. o-Dichlorobenzene is chosen as a high-boiling solvent to maintain the required reaction temperature. The slow and continuous introduction of chlorine gas ensures a controlled reaction and minimizes the formation of unwanted by-products.
Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide from 2-Chloro-5-(trifluoromethyl)nicotinic acid
This protocol describes the final amidation step.
Materials:
-
2-Chloro-5-(trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (solvent)
-
N,N-dimethylformamide (DMF) (catalyst)
-
Ethyl acetate (solvent)
-
Gaseous ammonia (NH₃)
Procedure:
-
To a solution of 2-Chloro-5-(trifluoromethyl)nicotinic acid in toluene, add a catalytic amount of DMF.[4]
-
Slowly add thionyl chloride dropwise to the reaction mixture at room temperature.[4]
-
Heat the reaction mixture to reflux and maintain for several hours until the conversion to the acid chloride is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the crude acid chloride in ethyl acetate and cool the solution to 0-5°C in an ice bath.[4]
-
Bubble gaseous ammonia through the solution until the reaction is complete.[4]
-
Filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum to obtain 2-Chloro-5-(trifluoromethyl)nicotinamide.
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The catalytic amount of DMF accelerates this conversion. The reaction with ammonia is performed at low temperature to control the exothermicity of the reaction and to favor the formation of the amide over potential side reactions.
Visualization of Synthetic Pathways
Synthetic Route to 2-Chloro-5-(trifluoromethyl)pyridine
Caption: Synthetic pathways to 2-Chloro-5-(trifluoromethyl)pyridine.
Synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide
Caption: Synthesis of the target nicotinamide from its precursor.
Conclusion
The synthesis of 2-Chloro-5-(trifluoromethyl)nicotinamide offers multiple strategic pathways, primarily revolving around the efficient construction of the key precursor, 2-chloro-5-(trifluoromethyl)pyridine. The choice between a stepwise, liquid-phase synthesis and a direct, vapor-phase reaction for the precursor depends on the available resources, desired scale of production, and tolerance for by-product formation. The subsequent conversion to the final nicotinamide product follows well-established and reliable organic transformations. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select and optimize the most suitable synthetic route for their specific needs, ultimately facilitating the development of novel agrochemicals and pharmaceuticals.
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- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
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- TCI Chemicals. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7.
- SciSpace. (2024, March 11). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
- ResearchGate. (2025, December 23). (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
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- PMC. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
- Patsnap. (2020, August 25). Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka.
- ChemScene. (n.d.). 2-Chloro-N-methyl-5-(trifluoromethyl)nicotinamide.
- CymitQuimica. (n.d.). 3-Amino-2-chloro-5-(trifluoromethyl)pyridine, 98%.
- PrepChem.com. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid.
- Patsnap. (2005, May 11). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka.
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- Journal of Organic and Pharmaceutical Chemistry. (2024, June 18). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
- Fisher Scientific. (n.d.). 2-Chloro-5-(trifluoromethyl)nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online.
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- Thermo Fisher Scientific. (n.d.). 3-Amino-2-chloro-5-(trifluoromethyl)pyridine, 98%.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)nicotinic acid | CAS 505084-59-3 | SCBT.
- BLD Pharm. (n.d.). 505084-59-3|2-Chloro-5-(trifluoromethyl)nicotinic acid.
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Validating the Mechanism of Action of 2-Chloro-5-(trifluoromethyl)nicotinamide: A Guide to Nav1.8 Inhibition and Scaffold Characterization
Executive Summary
2-Chloro-5-(trifluoromethyl)nicotinamide serves as a critical pharmacophore and electrophilic scaffold in the development of Nav1.8 voltage-gated sodium channel inhibitors .[1] While often utilized as a key intermediate for synthesizing 2-amino-nicotinamide derivatives (e.g., in Merck's Nav1.8 program), its validation requires a dual approach: confirming its chemical integrity as a reactive scaffold and validating the biological mechanism of its derivatives in blocking nociceptive signaling.
This guide outlines the protocols to validate the Mechanism of Action (MoA) for this scaffold, focusing on its application in targeting the Nav1.8 channel (SCN10A), a key target for treating neuropathic and inflammatory pain.[1] We compare its performance and validation metrics against established standards like A-803467 and Tetrodotoxin (TTX) .[1]
Mechanism of Action (MoA) Landscape
The Biological Target: Nav1.8
Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel expressed primarily in small-diameter sensory neurons (dorsal root ganglia).[1] It is responsible for the upstroke of action potentials during nociception.[1]
-
Primary Mechanism: State-dependent blockade.[1] The nicotinamide derivatives typically bind to the channel in its inactivated state , stabilizing this non-conductive conformation and preventing repetitive firing during pain states.[1]
-
Chemical Mechanism: The 2-chloro position on the nicotinamide ring is the "warhead" for nucleophilic aromatic substitution (
), allowing the attachment of diverse amines to optimize binding affinity and selectivity.
Signaling Pathway Visualization
The following diagram illustrates the role of Nav1.8 in the pain pathway and the intervention point of the nicotinamide inhibitor.[1]
Figure 1: Nav1.8 Signaling Pathway and Inhibition Mechanism.[1] The nicotinamide scaffold targets the channel to prevent sodium influx and subsequent action potential propagation.[1]
Comparative Analysis: Performance & Alternatives
When validating the 2-Chloro-5-(trifluoromethyl)nicotinamide scaffold (and its derivatives), it is essential to benchmark against known standards.
| Feature | 2-Chloro-5-(CF3)nicotinamide (Scaffold) | A-803467 (Standard Control) | Tetrodotoxin (TTX) (Selectivity Control) |
| Primary Target | Nav1.8 (Precursor/Fragment) | Nav1.8 (Potent Blocker) | Nav1.1 - Nav1.7 (TTX-Sensitive) |
| Mechanism | Electrophilic Intermediate / Fragment Binder | State-Dependent Pore Block | Pore Occlusion |
| Selectivity | Low (Requires functionalization) | High (>100x vs Nav1.2/1.5/1.[1]7) | No affinity for Nav1.8 |
| IC50 (Typical) | >10 µM (as fragment) | ~8 nM (hNav1.[1]8) | >100 µM (hNav1.[1]8) |
| Key Utility | SAR Exploration , Library Synthesis | Positive Control in Assays | Negative Control (Defines TTX-R current) |
Insight: Use TTX to isolate the Nav1.8 current in DRG neurons (by blocking other channels). Use A-803467 to validate your assay sensitivity before testing new nicotinamide derivatives.
Validation Protocols
Chemical Validation (Quality Control)
Before biological testing, the integrity of the 2-chloro "warhead" must be confirmed, as hydrolysis to the pyridone renders it inactive for synthesis and binding.
Protocol: 1H-NMR & LC-MS Integrity Check
-
Solvent: Dissolve 5 mg in DMSO-d6.
-
NMR Markers:
-
LC-MS:
Biological Validation: Automated Patch Clamp
This is the "Gold Standard" for validating Nav1.8 inhibition.[1]
Objective: Determine the IC50 of the derived inhibitor and confirm state-dependence.
Workflow Diagram:
Figure 2: Automated Patch Clamp Validation Workflow.
Detailed Protocol:
-
Cell Line: CHO or HEK293 stably expressing human Nav1.8 (hNav1.[1]8) and the β3 auxiliary subunit.[1]
-
Solutions:
-
Voltage Protocol (State-Dependence):
-
Holding Potential: -120 mV (Resting state).[1]
-
Test Pulse: Depolarize to +10 mV for 50 ms to elicit current.
-
Conditioning Pulse: To test inactivated state affinity, hold cells at -60 mV (approx. V1/2 of inactivation) for 5-8 seconds before the test pulse.
-
-
Application: Apply the nicotinamide derivative at 5 concentrations (e.g., 1 nM to 10 µM).
-
Analysis: Calculate % Inhibition =
.[1] Fit to the Hill equation.-
Validation Check: The IC50 should be significantly lower (more potent) when using the Conditioning Pulse (-60 mV) compared to the Holding Potential (-120 mV), confirming state-dependent binding .[1]
-
Selectivity Screen (Safety Profiling)
To ensure the scaffold does not cause cardiotoxicity, it must be screened against Nav1.5 .[1]
-
Target: hNav1.5 (Cardiac Sodium Channel).[1]
-
Method: Same Patch Clamp protocol as above but without TTX (Nav1.5 is TTX-resistant, but distinct kinetics).
-
Acceptance Criteria: Selectivity Ratio (IC50 Nav1.5 / IC50 Nav1.8) > 100.[1][2]
References
-
Arasappan, A., et al. (2022).[1][3] 2-Amino-N-heteroaryl-nicotinamides as Nav1.8 Inhibitors. U.S. Patent No.[4][3] 11,377,438.[3] Washington, DC: U.S. Patent and Trademark Office.
-
Jarvis, M. F., et al. (2007).[1] A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat.[1] Proceedings of the National Academy of Sciences, 104(20), 8520-8525.
-
Bagal, S. K., et al. (2014). Recent progress in sodium channel modulators for pain. Bioorganic & Medicinal Chemistry Letters, 24(16), 3690-3699.
-
Zhang, X., et al. (2015).[1] Crystal structure of an orthologue of the NaV1.8 C-terminal domain. Scientific Reports, 5, 13404.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-(trifluoromethyl)nicotinamide
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 2-Chloro-5-(trifluoromethyl)nicotinamide is a halogenated pyridine derivative, a class of compounds that requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature.
The core principle for disposing of this compound is that it must be treated as hazardous chemical waste. Due to its chlorinated and fluorinated nature, it requires specific disposal pathways to prevent environmental contamination and comply with regulations. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[1][2][3]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the hazards of 2-Chloro-5-(trifluoromethyl)nicotinamide is fundamental to appreciating the necessity of a stringent disposal protocol. Safety Data Sheets (SDS) for this compound and structurally similar chemicals classify it with the following hazards:
-
Skin Irritation : Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation : Causes serious eye irritation.[4]
The molecule's structure contains a chlorinated pyridine ring and a trifluoromethyl group. Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[6][7] Furthermore, the high-temperature incineration required for the safe destruction of such compounds necessitates their segregation from other waste streams.[8][9]
Core Disposal Protocol: A Step-by-Step Guide
The required disposal method is to collect, segregate, and transfer the waste to a licensed environmental disposal service. Direct chemical neutralization in the lab is not recommended without specific, validated procedures that are not widely established for this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of exposure.
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile. Inspect gloves for integrity before use.
-
Body Protection : A laboratory coat.
Step 2: Segregate as Halogenated Organic Waste This is the most critical step in the disposal process. Halogenated and non-halogenated waste streams are treated differently by disposal facilities.[10] Co-mingling can lead to rejected waste shipments and increased disposal costs.
-
Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
This includes the pure compound, any reaction mixtures containing it, and any materials contaminated with it (e.g., weighing paper, gloves, silica gel, contaminated labware).
Step 3: Use a Designated and Compatible Waste Container
-
The container must be made of a material compatible with the chemical and be in good condition with a securely sealing lid.
-
For solid waste, a sealable bucket or wide-mouth container is appropriate.
-
For liquid waste, use a dedicated solvent waste container (carboy or bottle) clearly marked for halogenated waste.
Step 4: Proper Labeling Proper labeling is a regulatory requirement and essential for safety. As soon as the first item of waste is added, the container must be labeled.
-
The label must clearly state "Hazardous Waste" .
-
List the full chemical name: "2-Chloro-5-(trifluoromethyl)nicotinamide" .
-
If in a solution, identify the solvent(s).
-
Include the approximate concentration or quantity.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
Step 5: Temporary On-Site Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or main hazardous waste storage room.[11]
-
The storage location should be away from incompatible materials, particularly strong oxidizing agents and acids.[12]
-
Ensure the container is kept closed at all times, except when adding waste.
Step 6: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the compound.
Spill Management
In the event of a spill, all cleanup materials must be treated as hazardous waste and disposed of according to the protocol above.
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Wearing appropriate PPE, contain and absorb the spill using an inert material like vermiculite, dry sand, or a commercial sorbent.[2][11]
-
Carefully sweep or scoop the absorbed material and any contaminated debris into your designated halogenated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department as required by institutional policy.
Data Summary
The following table provides key information for the safe handling and disposal of 2-Chloro-5-(trifluoromethyl)nicotinamide.
| Property | Value | Source |
| Chemical Name | 2-Chloro-5-(trifluoromethyl)nicotinamide | N/A |
| CAS Number | 1279217-36-5 | [5] |
| Molecular Formula | C₇H₄ClF₃N₂O | [13] |
| Known Hazards | Acute oral toxicity (Category 4), Skin irritation (Category 2), Eye irritation | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [12][14] |
| Primary Disposal Route | Licensed Hazardous Waste Facility (Incineration) | [1][4][8] |
| EPA Waste Code Context | As a halogenated organic, falls under the broad category of wastes that may be designated with F-codes if mixed with listed solvents.[15] Treat as hazardous based on characteristic toxicity. | N/A |
Disposal Decision Workflow
The following diagram outlines the procedural flow for the proper management and disposal of waste containing 2-Chloro-5-(trifluoromethyl)nicotinamide.
Caption: Disposal workflow for 2-Chloro-5-(trifluoromethyl)nicotinamide.
By adhering to this structured disposal protocol, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
-
Safety data sheet - Signum . BASF. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
HAZARD SUMMARY - Pyridine . New Jersey Department of Health. [Link]
-
2-Chloro-6-(trifluoromethyl)nicotinamide . PubChem, National Center for Biotechnology Information. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
-
SAFETY DATA SHEET - nicotinamide . [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation . ACS Publications. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Waste Management: Combining Compatible Used Organic Solvents . University of Louisville Department of Environmental Health & Safety. [Link]
-
Waste Disposal Chart . University of Waterloo. [Link]
-
Evaluating Potential Impacts of Five Neonicotinoid Pesticides on Aquatic Organisms . California Department of Pesticide Regulation. [Link]
-
Ecological consequences of neonicotinoid mixtures in streams . Semantic Scholar. [Link]
-
2-(3-trifluoromethylphenoxy)nicotinamide (Ref: AE-0542291) . Pesticide Properties DataBase (PPDB). [Link]
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- 15. wku.edu [wku.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-(trifluoromethyl)nicotinamide
This guide provides essential, field-proven safety protocols for handling 2-Chloro-5-(trifluoromethyl)nicotinamide. As direct safety data for this specific compound is not always available, our procedural recommendations are synthesized from the established hazard profiles of structurally analogous compounds, including halogenated pyridines and nicotinamide derivatives. This approach ensures a robust and cautious safety framework, empowering you to work with confidence and integrity.
The Causality of Hazard: Understanding the Risk Profile
To select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent hazards. Structurally related compounds are known to pose several risks. The presence of a chlorinated pyridine ring and a trifluoromethyl group suggests potential for irritation and toxicity.
Based on data from similar chemical structures, the primary hazards are summarized below.[1][2][3][4] The causality is clear: the chemical's functional groups dictate its reactivity and potential to cause harm upon exposure, necessitating the stringent protective measures outlined in this guide.
| Potential Hazard | Classification Category | Primary Route of Exposure | Consequence of Exposure | Supporting Sources |
| Skin Corrosion/Irritation | Category 2 | Dermal Contact | Causes skin irritation, redness, and discomfort upon contact. | [1][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Ocular Contact | Causes serious eye irritation, potentially leading to damage if not promptly addressed. | [1][2][4][5] |
| Acute Toxicity (Oral) | Category 4 | Ingestion | Harmful if swallowed. | [1][3] |
| Respiratory Tract Irritation | Category 3 | Inhalation | May cause respiratory irritation upon inhalation of dust or fumes.[2][3][5] | [2][3][5] |
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is non-negotiable. This self-validating system ensures that if one barrier is compromised, others remain in place to protect you. The following table outlines the minimum required PPE.
| Protection Area | Required PPE Specification | Rationale for Selection |
| Eye & Face Protection | ANSI Z87.1 Compliant Chemical Splash Goggles.[6] | Protects against splashes and airborne particles. The tight seal is superior to safety glasses for preventing entry of chemical dust or droplets. |
| Face Shield (worn over goggles) | Required when there is a significant risk of splashes, such as when handling larger quantities (>50g) or during vigorous mixing.[6][7] | |
| Skin & Body Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer excellent resistance to a broad range of chemicals, including halogenated compounds.[8][9] Always check for tears or punctures before use. |
| Flame-Resistant (FR) Lab Coat | Provides a critical barrier against skin contact and protects personal clothing. An FR coat is recommended as a best practice when working with any organic chemical.[6] | |
| Closed-toe shoes and long pants | These are mandatory in any laboratory setting to protect against spills and dropped items.[6] | |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of solid or dissolved 2-Chloro-5-(trifluoromethyl)nicotinamide must occur inside a functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9] |
Operational Plan: From Pre-use Checks to Disposal
Adherence to a strict, step-by-step operational plan is critical for safety. The following workflow diagram and protocol are designed to be a self-validating system, minimizing risk at every stage.
Caption: Workflow for Safe Handling of 2-Chloro-5-(trifluoromethyl)nicotinamide.
Step-by-Step Handling Protocol:
-
Preparation:
-
Execution:
-
Don your lab coat, followed by chemical splash goggles, and finally, your nitrile gloves.
-
Perform all manipulations of the compound exclusively within the chemical fume hood.[9]
-
When weighing the solid, use gentle motions to avoid creating airborne dust.[3] If dissolving, add solvents slowly.
-
Keep the container tightly sealed whenever you are not actively dispensing from it.[2][3]
-
-
-
Upon completion of work, wipe down the work surface in the fume hood with an appropriate solvent.
-
All disposable materials that have come into contact with the chemical (e.g., weigh boats, pipette tips, gloves) must be disposed of in a clearly labeled, sealed hazardous waste container.[1][10]
-
Remove PPE carefully, starting with gloves, then the lab coat, and finally the goggles.
-
Wash your hands thoroughly with soap and water immediately after handling the product.[1][3]
-
Emergency Response: Immediate Actions
In the event of an exposure or spill, immediate and correct action is paramount.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1]
-
Spill Cleanup: For small spills, avoid generating dust.[3] Use dry cleanup procedures and shovel the material into a suitable, sealed container for disposal.[1][3] The area should then be decontaminated. For large spills, evacuate the area and contact your institution's environmental health and safety department.
References
-
University of Arizona Department of Chemistry and Biochemistry. Flame Resistant PPE. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
Guinama. Safety Data Sheet: Nicotinamide. [Link]
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- 2. fishersci.com [fishersci.com]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
